Methyl 2-amino-3-(pyridin-3-YL)propanoate
Descripción
BenchChem offers high-quality Methyl 2-amino-3-(pyridin-3-YL)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-(pyridin-3-YL)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 2-amino-3-pyridin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8(10)5-7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPVBKDLAQDFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling of Methyl 2-amino-3-(pyridin-3-yl)propanoate: A Technical Guide for Drug Development
Target Audience: Researchers, Medicinal Chemists, and Pharmaceutical Scientists Role: Senior Application Scientist
Executive Summary
In contemporary medicinal chemistry, unnatural amino acids serve as critical building blocks for designing peptidomimetics, targeted protein degraders, and small-molecule inhibitors. Methyl 2-amino-3-(pyridin-3-yl)propanoate (commonly referred to as 3-pyridylalanine methyl ester) is a highly versatile intermediate. It is prominently utilized in the synthesis of USP30 inhibitors [1] and VLA-1 integrin antagonists [2].
As a Senior Application Scientist, I frequently encounter formulation and pharmacokinetic challenges stemming from a misunderstanding of a compound's foundational physicochemical properties. This guide deconstructs the structural, thermal, and ionization profile of Methyl 2-amino-3-(pyridin-3-yl)propanoate, providing self-validating experimental workflows to accurately characterize its behavior in biological systems.
Molecular Identity & Structural Parameters
The compound features a pyridine heterocycle attached to an alanine backbone, where the carboxylic acid is masked as a methyl ester. Commercially, it is almost exclusively handled as a dihydrochloride salt (CAS: 208259-58-9) [3] to prevent spontaneous intermolecular condensation (diketopiperazine formation) and to enhance benchtop stability.
Table 1: Core Molecular Properties
| Property | Value (Free Base) | Value (Dihydrochloride Salt) |
| IUPAC Name | Methyl 2-amino-3-(pyridin-3-yl)propanoate | Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride |
| CAS Number | N/A (Transient) | 208259-58-9 |
| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₄Cl₂N₂O₂ |
| Molecular Weight | 180.20 g/mol | 253.13 g/mol |
| Lipinski H-Bond Donors | 2 (-NH₂ bonds) | 4 (-NH₃⁺, Pyridinium-H⁺) |
| Lipinski H-Bond Acceptors | 4 (N, N, O, O) | 4 |
| Physical State (R.T.) | Viscous oil / Low-melting solid | Crystalline solid |
Physicochemical Behavior: Mechanistic Insights
To predict how this molecule will behave during in vitro assays or in vivo dosing, we must analyze its structural sub-components: the pyridine ring, the primary α -amine, and the methyl ester.
Acid-Base Chemistry (pKa) & Ionization
The molecule possesses two distinct basic centers. Understanding their protonation states is critical for predicting membrane permeability and target binding (e.g., hydrogen bonding vs. π -cation interactions).
-
Pyridine Nitrogen ( pKa1≈5.2 ): At physiological pH (7.4), the pyridine ring is predominantly neutral. However, in the acidic environment of the stomach (pH 1.5–3.5), it becomes fully protonated, drastically increasing aqueous solubility.
-
α -Amine ( pKa2≈7.3 ): Esterification of the carboxylate lowers the pKa of the adjacent α -amine compared to a free amino acid (which typically has a pKa ~9.0). At pH 7.4, the amine exists in a near 50:50 equilibrium between its neutral and protonated (cationic) states.
Lipophilicity (LogP and LogD 7.4 )
The intrinsic lipophilicity ( LogP ) of the neutral free base is estimated at 0.2 to 0.5 , driven by the balance between the lipophilic methyl ester and the polar pyridine/amine groups. However, because the molecule is partially ionized at physiological pH, the distribution coefficient ( LogD7.4 ) drops to approximately -0.5 to -1.0 . This hydrophilic profile suggests poor passive blood-brain barrier (BBB) penetration but excellent suitability for oral aqueous formulations.
Chemical Stability
The methyl ester is a liability in aqueous buffers, particularly at high pH or in the presence of esterases (e.g., in plasma or microsomal assays). When designing biological experiments, stock solutions should be prepared in anhydrous DMSO and diluted into aqueous media immediately prior to use to prevent premature hydrolysis into 3-pyridylalanine.
Visualizing the Physicochemical Profile
Below is the standardized workflow we deploy to characterize unnatural amino acid esters, followed by the pH-dependent ionization pathway of the compound.
Fig 1. Standardized physicochemical characterization workflow for unnatural amino acid derivatives.
Fig 2. pH-dependent ionization states of Methyl 2-amino-3-(pyridin-3-yl)propanoate.
Self-Validating Experimental Protocols
To ensure scientific integrity, relying solely on computational predictions (e.g., cLogP) is insufficient. The dual basic centers create complex hydration spheres that algorithms frequently miscalculate. The following protocols are field-proven methodologies for empirical validation.
Protocol A: pKa Determination via Potentiometric Titration
Causality: Because the compound is supplied as a dihydrochloride salt, dissolving it in water will yield a highly acidic solution (pH < 2.0). We must titrate upward using a strong base to capture both deprotonation events sequentially.
-
Preparation: Dissolve 2.5 mg of Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride in 10 mL of 0.15 M KCl (to maintain constant ionic strength).
-
Environmental Control: Purge the titration vessel with Argon gas for 5 minutes. Reasoning: Atmospheric CO2 dissolves in water to form carbonic acid, which will artificially buffer the solution at higher pH ranges and obscure the α -amine pKa.
-
Titration: Dispense 0.1 M NaOH in 0.01 mL increments using an automated titrator. Record the pH after each addition once the electrode reading stabilizes ( Δ pH < 0.005/min).
-
Data Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V). The peaks correspond to the equivalence points. The pH at the half-equivalence points yields pKa1 and pKa2 .
Protocol B: LogD 7.4 Determination via Shake-Flask LC-MS/MS
Causality: Due to the compound's partial ionization at pH 7.4 and its relatively high hydrophilicity, UV-Vis spectroscopy lacks the sensitivity required to accurately quantify the trace amounts partitioning into the octanol phase. LC-MS/MS is mandatory.
-
Phase Saturation: Pre-saturate 1-octanol and 50 mM Phosphate Buffer (pH 7.4) by stirring them together vigorously for 24 hours. Separate the phases.
-
Sample Spiking: Dissolve the compound in the pre-saturated aqueous buffer to a concentration of 100 μ M.
-
Partitioning: In a glass vial (avoid plastics to prevent non-specific binding), combine 1 mL of the spiked aqueous phase with 1 mL of the pre-saturated octanol phase.
-
Equilibration: Shake the vial at 300 RPM at exactly 25°C for 60 minutes. Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute the octanol layer 1:10 in methanol. Analyze both phases via LC-MS/MS (MRM mode targeting the m/z 181.1 [M+H]+ parent ion).
-
Calculation: LogD7.4=log10(Peak AreaaqueousPeak Areaoctanol) .
References
- Source: Google Patents (WO2021050992A1)
- Source: Google Patents (WO2005016883A2)
Analytical and Physicochemical Profiling of Methyl 2-amino-3-(pyridin-3-yl)propanoate: Molecular Weight, Salt Forms, and Application Workflows
Executive Summary
Methyl 2-amino-3-(pyridin-3-yl)propanoate is a highly versatile unnatural amino acid derivative (a methyl ester of 3-pyridylalanine) utilized extensively as a building block in modern drug discovery and peptidomimetic synthesis. Because the molecule contains two basic nitrogen centers—an α -primary amine and a pyridine ring—its isolation, storage, and analytical verification require specific physicochemical considerations. This technical guide provides an authoritative overview of its molecular weight characteristics, the mechanistic rationale behind its salt forms, and self-validating analytical and synthetic protocols.
Structural and Physicochemical Profiling
Understanding the exact mass and molecular weight of Methyl 2-amino-3-(pyridin-3-yl)propanoate is critical for mass spectrometry (MS) calibration and stoichiometric calculations during synthetic scaling. The compound exists in two primary states: the theoretical free base and the commercially prevalent dihydrochloride salt[1].
Quantitative Mass & Formula Data
| Property | Free Base | Dihydrochloride Salt |
| Chemical Name | Methyl 2-amino-3-(pyridin-3-yl)propanoate | Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride |
| CAS Number | N/A | 208259-58-9 |
| Molecular Formula | C9H12N2O2 | C9H14Cl2N2O2 |
| Molecular Weight | 180.21 g/mol | 253.13 g/mol |
| Monoisotopic Mass | 180.0899 Da | 252.0432 Da |
| Physical State | Unstable, hygroscopic oil | Stable, crystalline solid |
Causality of the Dihydrochloride Salt Formulation
Why is this compound almost exclusively synthesized and stored as a dihydrochloride salt (CAS: 208259-58-9)[1]? The causality lies in the inherent nucleophilicity of the molecule. The pyridine ring ( pKa≈5.2 ) and the α -amine ( pKa≈9.0 ) are both highly basic. If left as a free base, the unprotonated primary amine of one molecule can perform an intermolecular nucleophilic attack on the methyl ester of a neighboring molecule. This auto-condensation rapidly forms a diketopiperazine byproduct, destroying the batch. By formulating the compound with two equivalents of hydrochloric acid (HCl), both nitrogen centers are fully protonated, eliminating their nucleophilicity and ensuring long-term shelf stability without ester hydrolysis.
Applications in Drug Discovery
Methyl 2-amino-3-(pyridin-3-yl)propanoate is frequently employed as an intermediate in the synthesis of complex small-molecule therapeutics. A prominent example is its use in the development of USP30 inhibitors [2]. USP30 is a deubiquitinating enzyme localized to the mitochondria, and its inhibition is a major therapeutic target for neurodegenerative diseases like Parkinson's.
During the synthesis of these inhibitors, the methyl ester moiety acts as a transient, orthogonal protecting group. It allows medicinal chemists to perform selective N -alkylation or amide coupling at the α -amine without cross-reactivity at the carboxylate. Once the desired scaffold is built, the methyl ester is saponified back to the free acid to interact with the catalytic cleft of the USP30 enzyme[2].
Analytical Workflow: LC-MS Molecular Weight Verification
To verify the integrity and molecular weight of the purchased or synthesized dihydrochloride salt, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
Self-Validating LC-MS Protocol
-
Sample Preparation: Dissolve 1 mg of the dihydrochloride salt in 1 mL of 50:50 Methanol/Water. Note: Regardless of the salt form, MS analysis will detect the ionized free base.
-
Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Mechanistic Causality: The addition of 0.1% FA is critical. Chromatographically, it acts as an ion-pairing agent to suppress silanol interactions on the C18 stationary phase, preventing severe peak tailing of the highly basic pyridine ring. Mass spectrometrically, FA ensures complete protonation of both nitrogen centers, maximizing Electrospray Ionization (ESI) positive mode sensitivity.
-
-
Mass Spectrometry (ESI+): Operate the Q-TOF or Orbitrap in positive ion mode.
-
Data Interpretation: The target peak will appear at m/z 181.097 ( [M+H]+ ). An in-source fragmentation peak at m/z 149.07 (loss of the methoxy group, −CH3OH ) is also a self-validating diagnostic marker for this specific ester.
LC-MS workflow for molecular weight verification of Methyl 2-amino-3-(pyridin-3-yl)propanoate.
Synthetic Methodology: In Situ Esterification and Salt Formation
For researchers needing to synthesize this building block from the cheaper 3-pyridylalanine free acid, the following protocol guarantees high yield and immediate conversion to the stable dihydrochloride salt[2].
Step-by-Step Protocol
-
Activation: Suspend 1.0 equivalent of 3-pyridylalanine in anhydrous methanol (0.2 M concentration) under a nitrogen atmosphere.
-
In Situ Acid Generation: Cool the suspension to 0 °C. Add 5.0 equivalents of Chlorotrimethylsilane (TMS-Cl) dropwise[2].
-
Mechanistic Causality: Why use TMS-Cl instead of aqueous HCl? TMS-Cl reacts violently and quantitatively with methanol to generate anhydrous HCl in situ, alongside trimethylmethoxysilane. This provides a strictly anhydrous, highly acidic environment that drives the Fischer esterification forward while simultaneously forming the dihydrochloride salt. Using aqueous acids would push the equilibrium backward toward ester hydrolysis.
-
-
Reflux and Isolation: Stir the mixture at room temperature for 12 hours. Concentrate the mixture in vacuo to remove methanol and silane byproducts.
-
Precipitation: Triturate the resulting viscous oil with cold diethyl ether. The Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride will crash out as a highly pure, white crystalline solid (MW: 253.13 g/mol ).
Synthetic pathway from 3-pyridylalanine to the dihydrochloride ester salt.
References
- Google Patents. "WO2021050992A1 - Usp30 inhibitors and uses thereof". World Intellectual Property Organization.
Sources
potential mechanism of action of pyridinyl propanoates
The Mechanism of Action of Pyridinyl Propanoates: Targeting Acetyl-CoA Carboxylase in Agrochemical Development
Executive Summary
Pyridinyl propanoates—specifically the pyridinyloxyphenoxypropionates (commonly referred to as "fops" or AOPPs)—represent a highly successful class of post-emergence graminicides. Prominent active ingredients in this class include fluazifop-butyl, cyhalofop-butyl, and haloxyfop-methyl. In agrochemical drug development, these compounds are classified as WSSA Group 1 herbicides. Their primary mechanism of action relies on the potent, reversible inhibition of the plastidic homomeric Acetyl-CoA Carboxylase (ACCase) enzyme, a critical gatekeeper in plant lipid biosynthesis[1].
This technical guide dissects the biochemical mechanisms, prodrug kinetics, physiological selectivity, and resistance profiling methodologies associated with pyridinyl propanoates, providing a comprehensive framework for researchers and application scientists.
Biochemical Mechanism: ACCase Inhibition
Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This is the first committed, rate-limiting step in de novo fatty acid biosynthesis.
Plants possess two distinct forms of ACCase:
-
Heteromeric ACCase : Found in the plastids of dicotyledonous plants and non-graminaceous monocots. It consists of multiple distinct subunits and is inherently insensitive to pyridinyl propanoates.
-
Homomeric ACCase : A large, multi-domain single polypeptide found in the cytosol of all plants and, crucially, in the plastids of the Poaceae (grass) family[1].
Pyridinyl propanoates act as potent, non-competitive inhibitors of the plastidic homomeric ACCase in susceptible grasses. They bind specifically to the Carboxyltransferase (CT) domain of the enzyme. By occupying this active site cleft, the herbicide induces a conformational change that prevents the transcarboxylation of acetyl-CoA. The subsequent depletion of malonyl-CoA halts the production of long-chain fatty acids, leading to the rapid degradation of cell membrane integrity, leakage of cellular contents, meristematic necrosis, and ultimate plant death[1].
Fig 1. Mechanism of ACCase inhibition by pyridinyl propanoates blocking lipid biosynthesis.
Prodrug Kinetics and Physiological Selectivity
A defining feature of commercial pyridinyl propanoates is their formulation as esters (e.g., cyhalofop-butyl). The esterification masks the polar carboxylic acid, significantly increasing the molecule's lipophilicity (Log Kow ~3.6–4.2) to facilitate rapid penetration through the waxy plant cuticle[1].
Once absorbed into the symplast, the ester acts as a prodrug. It must be hydrolyzed by endogenous plant carboxylesterases to yield the biologically active, phytotoxic free acid (e.g., cyhalofop acid).
The Basis of Crop Selectivity: While dicots are protected by their insensitive heteromeric ACCase, selectivity within monocots (e.g., rice vs. weedy grasses) relies on differential metabolic kinetics. For example, the tolerance of Oryza sativa (rice) to cyhalofop-butyl is driven by a two-fold metabolic defense mechanism:
-
Reduced Esterase Functionality : Rice exhibits significantly lower specific esterase activity required to cleave the butyl ester, delaying the release of the active cyhalofop acid[2].
-
Rapid Detoxification : Rice possesses highly active Cytochrome P450 monooxygenases and Glutathione S-transferases (GSTs) that rapidly degrade any formed cyhalofop acid into non-toxic diacids and conjugates before it can reach the plastidic ACCase target[2]. In contrast, susceptible weeds like Echinochloa spp. rapidly hydrolyze the ester but lack the P450 machinery to detoxify the resulting acid.
Fig 2. Prodrug activation and metabolic detoxification pathways determining crop selectivity.
Evolution of Resistance Mechanisms
The intense selection pressure exerted by pyridinyl propanoates has led to the evolution of resistant grass biotypes. Resistance is categorized into two primary mechanisms:
Target-Site Resistance (TSR): TSR is caused by single nucleotide polymorphisms (SNPs) in the gene encoding the ACCase CT domain. The most prevalent mutation globally is the Ile-1781-Leu substitution, which alters the binding pocket's conformation, preventing the herbicide from docking[3],[4]. This specific mutation often confers broad-spectrum cross-resistance across multiple ACCase inhibitor classes (FOPs, DIMs, and DENs)[3],[1].
Non-Target-Site Resistance (NTSR): NTSR involves the upregulation of endogenous detoxification enzymes, primarily Cytochrome P450s, which metabolize the active herbicide before it reaches the plastid. This mechanism can be identified experimentally by applying P450 inhibitors (like piperonyl butoxide, PBO), which reverse the resistance phenotype[3].
Quantitative Impact of Resistance Mutations
The following table summarizes the shift in the half-maximal inhibitory concentration (IC50) for fluazifop-p-butyl in susceptible (S) versus resistant (R) biotypes of Digitaria ciliaris.
Table 1: Comparative in vitro ACCase Inhibition (IC50) and Resistance Indices (RI) in Digitaria ciliaris Biotypes [5]
| Herbicide | Biotype | Mutation / Mechanism | IC50 (µM) | Resistance Index (RI) |
| Fluazifop-p-butyl | S (Wild-Type) | None (Baseline) | 0.6 | 1.0 |
| Fluazifop-p-butyl | R1 | Target-Site Mutation | 8.7 | 14.5 |
| Fluazifop-p-butyl | R2 | Target-Site Mutation | 46.7 | 77.8 |
(Note: The RI is calculated as the IC50 of the resistant biotype divided by the IC50 of the susceptible biotype. An RI > 10 typically indicates clinically/agronomically significant resistance).
Experimental Protocols: Validating Mechanism and Resistance
To rigorously characterize the mechanism of action and profile resistance, application scientists must employ self-validating experimental workflows.
Protocol A: In Vitro ACCase Inhibition Radiometric Assay
This assay quantifies the direct inhibition of the ACCase enzyme by measuring the incorporation of radioactive bicarbonate into malonyl-CoA.
-
Protein Extraction & Desalting: Extract leaf tissue in a buffer containing 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, and protease inhibitors. Centrifuge at 24,000 × g.
-
Causality: Pass the supernatant through a Sephadex G-25 column. Desalting is critical to remove endogenous malonyl-CoA and small metabolites that competitively inhibit or artificially inflate baseline kinetic readings, ensuring you isolate the high-molecular-weight ACCase.
-
-
Reaction Initiation: In a microcentrifuge tube, combine the desalted enzyme extract, ATP, Acetyl-CoA, and varying concentrations of the active pyridinyl propanoate acid (e.g., fluazifop-P). Initiate the reaction by adding 14C-labeled NaHCO3.
-
Causality: ACCase incorporates the bicarbonate into acetyl-CoA. Using 14C-NaHCO3 allows for the highly sensitive, direct quantification of the newly synthesized malonyl-CoA.
-
-
Reaction Termination & Acidification: After 15 minutes at 30°C, terminate the reaction by adding 6N HCl. Dry the samples under a gentle nitrogen stream at 60°C.
-
Causality: HCl denatures the enzyme to stop the reaction. Crucially, the acid volatilizes any unreacted 14C-bicarbonate into 14CO2 gas. This is a vital self-validating step; without it, background radiation from the unreacted substrate would completely mask the signal of the acid-stable 14C-malonyl-CoA.
-
-
Quantification: Resuspend the residue in liquid scintillation cocktail and measure radioactivity (DPM) using a liquid scintillation counter.
-
Validation Controls: Always include a "no-enzyme" blank (to establish baseline background radiation) and a "no-herbicide" control (to establish 100% Vmax). Calculate the IC50 using non-linear regression.
Protocol B: Whole-Plant Resistance Profiling (TSR vs. NTSR)
This protocol differentiates between target-site mutations and P450-mediated metabolic resistance[3].
-
Pre-treatment with P450 Inhibitor: Spray a cohort of grass weeds at the 3-leaf stage with Piperonyl Butoxide (PBO) at 2000 g/ha, 2 hours prior to herbicide application.
-
Causality: PBO is a potent suicide inhibitor of Cytochrome P450 monooxygenases. By shutting down the plant's metabolic detoxification machinery, we isolate the ACCase target site. If a resistant plant becomes susceptible after PBO treatment, the resistance is NTSR (metabolic)[3]. If it remains resistant, it is TSR (mutational).
-
-
Herbicide Application: Apply the formulated pyridinyl propanoate ester (e.g., cyhalofop-butyl) at a logarithmic dose range (0.25x to 16x the field rate).
-
Biomass Quantification: Harvest the above-ground biomass 21 days post-treatment. Dry at 70°C for 48 hours and weigh.
-
Causality: Visual scoring is highly subjective. Dry biomass provides a rigorous, quantitative endpoint to calculate the ED50 (Effective Dose reducing biomass by 50%).
-
-
Validation Controls: Maintain a non-treated control and a PBO-only control to verify that the PBO application itself does not induce phytotoxicity, ensuring the system is self-validating.
References
-
Basis of selectivity of cyhalofop-butyl in Oryza sativa L. PubMed / National Institutes of Health.[Link]
-
ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO.[Link]
-
Ile-1781-Leu Target Mutation and Non-Target-Site Mechanism Confer Resistance to Acetyl-CoA Carboxylase-Inhibiting Herbicides in Digitaria ciliaris var. chrysoblephara. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]
-
Differences in Germination of ACCase-Resistant Biotypes Containing Isoleucine-1781-Leucine Mutation and Susceptible Biotypes of Wild Oat (Avena sterilis ssp. ludoviciana). MDPI.[Link]
-
Discrimination of ACCase-inhibiting herbicides-resistant Digitaria ciliaris populations with three diagnostic bioassays. SciELO.[Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Basis of selectivity of cyhalofop-butyl in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differences in Germination of ACCase-Resistant Biotypes Containing Isoleucine-1781-Leucine Mutation and Susceptible Biotypes of Wild Oat (Avena sterilis ssp. ludoviciana) [mdpi.com]
- 5. scielo.br [scielo.br]
Methyl 2-amino-3-(pyridin-3-yl)propanoate: A Technical Guide on Synthesis and Peptide Optimization
Executive Summary
The development of peptide therapeutics and targeted small molecules frequently encounters a critical bottleneck: poor biophysical properties, notably insufficient aqueous solubility and rapid metabolic degradation. Methyl 2-amino-3-(pyridin-3-yl)propanoate (commonly referred to as 3-pyridylalanine methyl ester, or 3-Pal-OMe) has emerged as a highly versatile unnatural amino acid (UAA) building block designed to overcome these limitations. By acting as a hydrophilic, aromatic isostere for natural residues like phenylalanine and tyrosine, 3-Pal allows researchers to perform precise isoelectric adjustments on drug candidates without compromising receptor binding affinity.
This whitepaper provides an in-depth mechanistic review of 3-Pal-OMe, detailing its structural rationale, a self-validating synthesis protocol, and its transformative applications in modern drug discovery.
Structural Rationale & Physicochemical Impact
The strategic incorporation of the 3-pyridylalanine (3-Pal) pharmacophore into therapeutic candidates is driven by its unique electronic and steric properties. Native aromatic amino acids (Phe, Tyr, Trp) are highly lipophilic, often driving peptide aggregation and reducing solubility at physiological pH.
Replacing these residues with 3-Pal introduces a basic pyridine nitrogen into the side chain. This nitrogen undergoes partial protonation at pH 7.4, effectively shifting the isoelectric point (pI) of the entire molecule. This isoelectric adjustment dramatically enhances aqueous solubility while maintaining the aromatic character required for deep-pocket receptor engagement, a strategy successfully employed in the structural optimization of glucagon 1[1] and the gonadotropin-releasing hormone antagonist cetrorelix 2[2].
Mechanism of peptide optimization via 3-pyridylalanine (3-Pal) substitution.
Synthesis & Isolation Protocol: A Self-Validating Workflow
To utilize 3-Pal in small molecule synthesis (such as USP30 inhibitors) or specific peptide couplings, the commercially available Boc-protected precursor must undergo simultaneous deprotection and esterification. The following protocol utilizes chlorotrimethylsilane (TMSCl) in methanol to achieve a highly efficient, one-pot dual-transformation 3[3].
Step-by-Step Methodology
Step 1: Initiation & In Situ Reagent Generation
-
Action: To a solution of (S)-2-(tert-butoxycarbonylamino)-3-(pyridin-3-yl)propanoic acid (5.0 g, 18.8 mmol) in anhydrous methanol (80 mL), add chlorotrimethylsilane (TMSCl) (10.15 g, 94.0 mmol, 5.0 equiv) dropwise at 0 °C[3].
-
Causality: TMSCl reacts violently with methanol to generate anhydrous HCl and tetramethyl orthosilicate in situ. Dropwise addition at 0 °C controls the exothermic release. This anhydrous HCl acts as both the deprotecting agent for the acid-labile Boc group and the acid catalyst for the Fischer esterification of the carboxylate.
Step 2: Propagation & Equilibrium Driving
-
Action: Stir the resulting mixture for 12 hours at room temperature, followed by concentration in vacuo[3].
-
Causality: Extended stirring ensures the complete evolution of isobutylene and CO₂ gas (driving the Boc deprotection to completion) while allowing the esterification equilibrium to favor the methyl ester product in the presence of excess methanol solvent.
Step 3: Self-Validating Phase Extraction (Free-Basing)
-
Action: Dilute the concentrated residue with water (50 mL) and carefully adjust to pH 9 using saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate[3].
-
Causality: Post-reaction, the molecule exists as a highly polar dihydrochloride salt (protonated at both the alpha-amine and the pyridine nitrogen). Adjusting the pH to 9 selectively deprotonates these sites, converting the molecule into its lipophilic free-base form.
-
Validation: The successful partitioning of the product into the ethyl acetate layer serves as a self-validating indicator that the zwitterionic carboxylic acid was successfully converted to the non-ionic methyl ester. Any unreacted starting material or unesterified amino acid would remain trapped in the aqueous layer at this alkaline pH.
Workflow for the one-pot deprotection and esterification of 3-pyridylalanine.
Applications in Drug Discovery
The integration of 3-Pal and its esterified derivatives has yielded significant breakthroughs across multiple therapeutic modalities:
-
Metabolic Disease Therapeutics: Native glucagon suffers from poor biophysical properties, complicating its medicinal use. Analogue 9 (Gcg[3-Pal⁶,¹⁰,¹³, Aib¹⁶]), which incorporates 3-Pal at three distinct positions, demonstrated vastly superior aqueous solubility at neutral pH while maintaining comparable pharmacology against insulin-induced hypoglycemia in in vivo models 1[1].
-
Targeted Radioligand Therapy: In oncology, somatostatin antagonists are used to target SSTR2-expressing tumors. The incorporation of 3-Pal into cyclic hexapeptides (e.g., DOTA-[3Pal³]-LM3) allows researchers to finely tune the lipophilicity and pharmacokinetic profile of the peptide prior to radiolabeling with Lutetium-177 4[4].
-
Small Molecule Deubiquitinase Inhibitors: 3-Pal-OMe is utilized as a core scaffold in the synthesis of USP30 inhibitors. The pyridine ring serves as a critical hydrogen-bond acceptor within the enzyme's active site, aiding in the development of treatments for neurodegenerative disorders 3[3].
Quantitative Data Summaries
Table 1: Comparative Biophysical Properties of 3-Pal Modified Systems
| Molecular System | Modification | Target Receptor | Observed Biophysical/Pharmacological Effect |
| Glucagon (Gcg) | Gcg[3-Pal⁶,¹⁰,¹³, Aib¹⁶] | Glucagon Receptor | Enhanced aqueous solubility at neutral pH; maintained in vivo efficacy against hypoglycemia[1]. |
| Cetrorelix | 3-pyr-Ala substitution | GnRH Receptor | Improved aqueous solubility and enhanced receptor binding affinity[2]. |
| Somatostatin (LM3) | DOTA-[3Pal³]-LM3 | SSTR2 | Modulated lipophilicity for Lu-177 radioligand therapy; altered pharmacokinetics[4]. |
Table 2: Physicochemical & Analytical Properties of Synthesized 3-Pal-OMe
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₉H₁₂N₂O₂ | Base structure for mass validation |
| Exact Mass (M+H)⁺ | m/z 181 | Confirms successful esterification via ESI-MS[3]. |
| Physical State | Yellow Oil (Free Base) | Indicates successful free-basing post-extraction[3]. |
| Typical Yield | ~76% | Demonstrates the efficiency of the one-pot TMSCl/MeOH protocol[3]. |
References
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: Chemical Science (RSC Publishing)
- Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability Source: International Journal of Peptide Research and Therapeutics / ResearchGate URL
- WO2021050992A1 - Usp30 inhibitors and uses thereof Source: Google Patents URL
Sources
- 1. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical and scalable system for heteroaryl amino acid synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03612D [pubs.rsc.org]
- 3. WO2021050992A1 - Usp30 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Safety and Handling Whitepaper: Methyl 2-amino-3-(pyridin-3-yl)propanoate in Drug Discovery
Executive Summary
Methyl 2-amino-3-(pyridin-3-yl)propanoate (frequently utilized as its dihydrochloride salt, CAS 208259-58-9) is a highly versatile non-natural amino acid derivative. It serves as a critical building block in the development of peptidomimetics, antimycobacterial cyclodepsipeptides, and selective deubiquitinating enzyme (DUB) inhibitors, such as USP30 inhibitors[1].
As a Senior Application Scientist, I have observed that while its structural motifs—a basic pyridine ring, a primary amine, and a methyl ester—confer excellent synthetic utility, they also necessitate precise safety and handling protocols. This whitepaper synthesizes the physicochemical hazard profile of this compound with field-proven experimental workflows, ensuring that researchers can maintain both scientific integrity and laboratory safety.
Physicochemical Profiling & Structural Causality
Understanding the physicochemical properties of this compound is the first step in predicting its reactivity and hazard profile. The presence of the pyridine ring significantly alters the electronic environment of the alpha-amine compared to standard aliphatic amino acids.
| Property | Specification / Value |
| Chemical Name | Methyl 2-amino-3-(pyridin-3-yl)propanoate |
| CAS Number | 208259-58-9 (Dihydrochloride salt) |
| Molecular Formula | C9H12N2O2 (Free base) |
| Molecular Weight | 180.20 g/mol (Free base) |
| Physical State | White to off-white crystalline powder |
| Solubility | Highly soluble in DMF (approx. 150 mg/mL), DMSO, and Water[2] |
| Storage Temperature | 2°C to 8°C (Refrigerated)[2] |
Hazard Identification & Mechanistic Toxicology
Standard Safety Data Sheets (SDS) list the hazards, but understanding the causality behind these warnings is essential for robust laboratory safety and risk mitigation.
-
Skin Irritation (H315) & Eye Irritation (H319): The free base form contains two Lewis basic nitrogen atoms (the primary amine and the pyridine nitrogen). Upon contact with the aqueous environment of mucous membranes or the corneal epithelium, these basic centers can disrupt localized lipid bilayers, leading to acute alkaline irritation[2]. Conversely, when handling the dihydrochloride salt, dissolution in physiological moisture generates a localized acidic microenvironment, which can rapidly denature cellular proteins.
-
Respiratory Irritation (H335): Inhalation of the fine crystalline powder can cause micro-abrasions in the respiratory tract. This is exacerbated by the compound's hygroscopic nature, which draws moisture from the surrounding tissues, leading to localized inflammation[2].
Self-Validating Handling & Storage Protocols
To prevent compound degradation and ensure reproducibility in downstream assays, storage must be treated as an active protocol rather than a passive state.
-
Atmospheric Control: Store the compound under an inert atmosphere (Argon or Nitrogen) in a tightly closed container[2].
-
Causality: The methyl ester is susceptible to slow hydrolysis if exposed to ambient atmospheric moisture. Furthermore, the primary amine can undergo oxidative degradation over time.
-
-
Temperature Control: Maintain at 2-8°C in a cool, dry place[2].
-
Causality: Elevated temperatures accelerate intermolecular aminolysis, where the primary amine of one molecule attacks the methyl ester of another, forming unwanted diketopiperazine impurities.
-
-
PPE Requirements: Nitrile gloves (double-gloving recommended during bulk transfers), safety goggles, and handling within a certified Class II fume hood to mitigate inhalation risks.
Experimental Methodology: Amide Coupling Workflow
A highly common application for Methyl 2-amino-3-(pyridin-3-yl)propanoate is its incorporation into larger peptide chains or small molecule inhibitors via amide coupling. The following protocol utilizes HATU, providing a self-validating system for high-yield coupling while minimizing racemization at the alpha-chiral center.
Step-by-Step Protocol:
-
Reagent Preparation: In an oven-dried round-bottom flask purged with Nitrogen, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).
-
Acid Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise. Stir at room temperature for 15 minutes.
-
Mechanistic Insight: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU, forming the highly reactive OAt (7-azabenzotriazole) ester intermediate.
-
-
Salt Neutralization: In a separate vial, dissolve Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride (1.1 equiv) in a minimal volume of anhydrous DMF. Add DIPEA (2.2 equiv) to liberate the free base.
-
Causality: The dihydrochloride salt is unreactive; exactly 2.0 equivalents of base are required to neutralize the HCl, with a slight excess (0.2 equiv) to ensure complete liberation of the nucleophilic primary amine without creating a highly basic environment that could trigger ester hydrolysis.
-
-
Nucleophilic Addition: Transfer the free base solution dropwise to the activated ester mixture. Stir for 2-4 hours at room temperature.
-
Self-Validation (Reaction Monitoring): Monitor the reaction via TLC or LC-MS. The disappearance of the starting material can be validated using a Ninhydrin stain (which will transition from a positive purple spot to negative as the primary amine is consumed).
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.
Note on Alternative Functionalization: Literature also demonstrates the utility of this compound in reductive amination pathways. For instance, treatment with paraformaldehyde in trifluoroacetic acid (TFA) at 50°C yields the N-methylated derivative, a critical step in synthesizing specific USP30 inhibitors[1].
Reaction Pathway Visualization
The following diagram maps the logical flow of the amide coupling protocol, highlighting the critical intermediate states and the necessity of the neutralization step.
Fig 1. Mechanistic workflow for the amide coupling of Methyl 2-amino-3-(pyridin-3-yl)propanoate.
References
- Source: google.
- Title: 3-(3-Pyridyl)
Sources
Application Note: Strategic Incorporation of Methyl 2-amino-3-(pyridin-3-YL)propanoate in Peptide Synthesis
Introduction: The Role of Pyridylalanine in Modern Peptide Therapeutics
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, enabling chemists to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] Among these, 3-pyridylalanine (3-Pal), an aromatic amino acid structurally analogous to phenylalanine and histidine, has emerged as a particularly valuable building block.[2] Its pyridine side chain offers a unique combination of properties: it can enhance aqueous solubility, introduce a site for hydrogen bonding, act as a metal chelator, and modulate the peptide's isoelectric point.[3] These features have been successfully leveraged to improve the biophysical properties of therapeutic peptides like glucagon analogues, enhancing their suitability for medicinal applications.[3]
This guide provides a comprehensive overview and detailed protocols for the effective use of Methyl 2-amino-3-(pyridin-3-YL)propanoate, a derivative of 3-pyridylalanine, in solid-phase peptide synthesis (SPPS). We will address the necessary precursor preparation, optimal coupling strategies, potential side reactions, and final cleavage protocols, grounded in established chemical principles to ensure high-yield, high-purity synthesis for researchers in drug discovery and development.
Reagent Profile: Methyl 2-amino-3-(pyridin-3-YL)propanoate
The successful incorporation of any non-standard building block begins with a thorough understanding of its chemical properties.
Caption: Chemical Structure of Methyl 2-amino-3-(pyridin-3-YL)propanoate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [4] |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Powder | [5] |
| Storage | Sealed in dry, 2-8°C | [4] |
Handling and Storage: Store the reagent in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid contact with strong oxidizing agents. Standard personal protective equipment (eyeshields, gloves) should be used during handling.[5]
Precursor Preparation for Fmoc-Based SPPS
The provided starting material, Methyl 2-amino-3-(pyridin-3-YL)propanoate, has a free amine and a methyl-esterified carboxyl group. For incorporation into a growing peptide chain using the standard and milder Fmoc/tBu strategy, two modifications are required: protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid.[1][6]
The resulting molecule, Fmoc-3-(3-Pyridyl)-L-alanine-OH , is the activated building block for SPPS. This conversion is a critical prerequisite for successful peptide synthesis.
Caption: Necessary precursor modification workflow for SPPS.
Core Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis
This protocol assumes the use of the Fmoc/tBu orthogonal protection strategy, which employs a base-labile Fmoc group for Nα-protection and acid-labile groups (e.g., t-Butyl, Trityl) for side-chain protection.[7]
Side-Chain Protection of Pyridylalanine: The pyridine nitrogen of 3-Pal is weakly basic and generally does not require a dedicated protecting group for Fmoc-SPPS.[8][9] However, care must be taken during the final acid cleavage step, as the unprotected ring can be susceptible to alkylation by carbocations generated from other protecting groups.[9] The use of appropriate scavengers is mandatory.
Experimental Workflow
Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.
Step-by-Step Methodology
Materials:
-
Fmoc-3-(3-Pyridyl)-L-alanine-OH
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang) with pre-loaded peptide chain
-
Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[10]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once.[10]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-3-(3-Pyridyl)-L-alanine-OH:
-
In a separate vessel, prepare the activation solution:
-
Dissolve Fmoc-3-(3-Pyridyl)-L-alanine-OH (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution.
-
Allow to pre-activate for 1-5 minutes.[11]
-
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[11]
-
-
Reaction Monitoring:
-
Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.
-
Note: The weakly basic pyridine nitrogen may sometimes yield a faint false positive. Confirmation via a different test or proceeding with a "double coupling" is advisable if the result is ambiguous.
-
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection/coupling cycle.
Key Considerations and Optimization
Choice of Coupling Reagent
The incorporation of 3-Pal can be sterically demanding. Standard carbodiimide reagents like DCC may be insufficient.[11] The use of more potent aminium/uronium or phosphonium salt-based reagents is strongly recommended.[11]
Table 2: Comparison of Common Coupling Reagents
| Reagent | Activating Species | Reactivity | Key Advantages & Considerations |
| DIC/HOBt | OBt ester | Moderate | Standard, cost-effective. May be slow or incomplete for hindered couplings. |
| HBTU/PyBOP | OBt ester | High | Widely used, efficient for many sequences. Generates OBt esters. |
| HCTU | O-6-ClBt ester | Very High | More reactive than HBTU due to the more acidic leaving group.[11] |
| HATU | OAt ester | Highest | The most efficient reagent for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[12] Minimizes racemization. |
| COMU | Oxyma ester | Very High | A safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU. Excellent solubility.[12] |
For 3-pyridylalanine, HATU is the recommended first choice due to its high reactivity and low racemization risk, ensuring efficient acylation.[12]
Troubleshooting Incomplete Coupling
If monitoring indicates an incomplete reaction, several strategies can be employed:
-
Double Coupling: Simply repeat the coupling step with a fresh solution of activated amino acid.[11]
-
Increase Reaction Time: Extend the coupling duration to 4 hours or even overnight, as steric hindrance can slow the reaction rate.[11]
-
Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to DMF and can help disrupt peptide aggregation that may hinder coupling.[11]
-
Acyl Fluoride Formation: For extremely difficult couplings, converting the Fmoc-amino acid to a highly reactive acyl fluoride using a reagent like TFFH can be effective.[11][13]
Final Cleavage and Deprotection Protocol
The final step involves cleaving the synthesized peptide from the resin support and simultaneously removing all acid-labile side-chain protecting groups.
Cleavage Cocktail: A standard cleavage cocktail for peptides containing sensitive residues like Tryptophan, Methionine, or an unprotected Pyridylalanine is Reagent R:
-
Trifluoroacetic Acid (TFA): 90%
-
Thioanisole: 5%
-
Ethanedithiol (EDT): 3%
-
Anisole: 2%
The Role of Scavengers is Critical:
-
TFA: The strong acid that cleaves the peptide from the resin and removes protecting groups.[6]
-
Thioanisole/Anisole: Cationic scavengers that trap reactive carbocations (e.g., from t-butyl groups) which could otherwise alkylate the pyridine ring or other nucleophilic side chains.[14]
-
EDT: A scavenger that also helps to reduce any potential oxidation of sensitive residues.
Protocol:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.
Conclusion
Methyl 2-amino-3-(pyridin-3-YL)propanoate is a valuable building block for peptide modification. Successful incorporation requires proper precursor preparation to yield Fmoc-3-(3-Pyridyl)-Ala-OH. By employing high-efficiency coupling reagents like HATU, carefully monitoring the reaction progress, and using a robust scavenger cocktail during final cleavage, researchers can effectively integrate this non-natural amino acid to synthesize novel peptides with enhanced physicochemical and therapeutic properties.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]
-
ResearchGate. Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Available from: [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (General principle, not directly from search but supports acyl fluoride reactivity).
-
Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-25. Available from: [Link]
-
PubChem. Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate. Available from: [Link]
-
DriveHQ. Minimal Protection Strategies for SPPS. Available from: [Link]
-
DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(18), 8453-8461. Available from: [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer Protocols Handbooks. Available from: [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. (2018). Available from: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Wen, G. J. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 2(2). Available from: [Link]
-
ResearchGate. Side reactions in peptide synthesis: An overview. (2018). Available from: [Link]
-
D. C. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(17), 8863–8897. Available from: [Link]
-
Scribd. Side Reaction in Peptide Synthesis Presentation. Available from: [Link]
-
Yan, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 849721. Available from: [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available from: [Link]
-
Luxembourg Bio Technologies. Developments in peptide and amide synthesis. Available from: [Link]
-
AAPPTec. Peptide Synthesis - FAQ. Available from: [Link]
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. (2023). Available from: [Link]
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
Sources
- 1. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3-(3-Pyridyl)- L -alanine = 98.0 HPLC 64090-98-8 [sigmaaldrich.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. drivehq.com [drivehq.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
Application Note: Advanced NMR Spectroscopy Protocols for Pyridylalanine Derivatives
Introduction and Strategic Context
Unnatural amino acids (UAAs) such as pyridylalanine (Pal) derivatives are highly sought after in modern peptide engineering and drug development. They offer unique metal-binding capabilities, enhance alpha-helicity, and introduce novel catalytic properties into peptide scaffolds ()[1]. However, the analytical characterization of these derivatives presents distinct challenges. The nitrogen heteroatom within the pyridine ring can participate in complex hydrogen-bonding networks or become protonated, leading to intricate rotameric states and conformational exchange on the NMR timescale ()[2].
As a Senior Application Scientist, I have designed this protocol to provide a comprehensive, self-validating NMR methodology for the structural elucidation and purity assessment of pyridylalanine derivatives.
Mechanistic Insights: Causality in Experimental Design
A robust NMR protocol must account for the specific electronic and steric environments of the pyridylalanine molecule. The following mechanistic choices form the foundation of our methodology:
-
Solvent Selection: Pyridylalanines often exhibit zwitterionic character and strong intermolecular hydrogen bonding, which can broaden NMR signals and limit solubility. Deuterated dimethyl sulfoxide (DMSO- d6 ) is specifically chosen over CDCl 3 because it efficiently disrupts these hydrogen-bonding networks, ensuring sharp, well-resolved resonances ()[3].
-
Conformational Dynamics: Pyridyl rings in cyclic or constrained peptide scaffolds frequently exhibit multiple stable conformers. This complicates the aromatic region of the 1 H NMR spectrum[2]. Utilizing 2D correlation spectroscopy is mandatory to untangle these overlapping signals.
-
Stereochemical Integrity: UAAs are highly susceptible to racemization during synthesis. While traditional chiral HPLC requires authentic reference standards, coupling Liquid Chromatography with Circular Dichroism and NMR (Chiral LC-CD-NMR) allows for the absolute identification of enantiomers. Enantiomers are identified by their opposite Cotton effects and identical 1 H NMR spectra, completely bypassing the need for synthesized standards ()[4].
Workflow Visualization
Caption: NMR Characterization Workflow for Pyridylalanine Derivatives
Step-by-Step Experimental Protocol: A Self-Validating System
This methodology operates as a self-validating system: 1D spectra provide the compositional baseline, COSY and HSQC isolate the spin systems, and HMBC acts as the definitive internal cross-check by linking the side-chain protons to the backbone.
Phase 1: Sample Preparation
-
Purity Verification: Ensure the analyte is >95% pure via preliminary LC-MS. Causality: Prevents trace impurity signals from overlapping with the critical, complex splitting patterns of the pyridyl side chain.
-
Dissolution: Weigh 10–15 mg of the lyophilized pyridylalanine derivative (e.g., Boc-D-2-Pal-OH). Dissolve completely in 600 µL of DMSO- d6 containing 0.03% v/v TMS as an internal reference[3].
-
Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume to maintain optimal magnetic field homogeneity (shimming).
Phase 2: Data Acquisition (600 MHz Spectrometer)
-
1D 1 H NMR: Acquire standard proton spectra (16–32 scans, relaxation delay D1 = 2.0 s). Causality: Establishes the baseline purity and identifies the distinct pyridyl aromatic protons (typically 7.2–8.6 ppm).
-
1D 13 C NMR: Acquire carbon spectra with proton decoupling (1024–2048 scans, D1 = 2.0 s). Causality: Confirms the peptide backbone carbonyls and the quaternary carbons of the pyridine ring.
-
2D COSY (Correlation Spectroscopy): Acquire to map homonuclear 1 H- 1 H scalar couplings. Causality: Crucial for tracing the spin system from the alpha proton (C α -H) to the diastereotopic beta protons (C β -H 2 ).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate protons with their directly attached carbons. Causality: Resolves overlapping proton signals by spreading them into the carbon dimension, unambiguously assigning the protonated pyridyl carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range 1 H- 13 C couplings (2-3 bonds). Causality: The ultimate validating experiment. It links the isolated spin systems by correlating the C β protons to the quaternary γ -carbon of the pyridine ring and the backbone carbonyl carbon, ensuring no structural ambiguity remains[3].
Phase 3: Chiral LC-CD-NMR for Enantiomeric Purity (Advanced)
-
System Setup: Interface a chiral HPLC column with a CD detector and an NMR flow-cell ()[5].
-
Elution: Inject the sample using a method optimized for chiral separation.
-
Simultaneous Detection: Monitor the eluent via UV, CD, and 1 H NMR. Causality: Enantiomeric impurities are definitively confirmed when secondary peaks exhibit identical 1 H NMR spectra to the main peak but perfectly mirrored CD Cotton effect curves[4].
Quantitative Data Interpretation
The following table summarizes the expected chemical shifts and self-validating 2D correlations for a representative N-protected derivative, Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH), in DMSO- d6 [3].
| Structural Motif | Atom Position | Expected 1 H Shift (ppm) | Expected 13 C Shift (ppm) | 2D NMR Validation (Key Correlations) |
| Protecting Group | Boc t -Butyl (CH 3 ) 3 | 1.30 – 1.40 (s, 9H) | 28.0 – 28.5 | HMBC: Correlates to Boc quaternary C (~78 ppm) |
| Peptide Backbone | Alpha (C α ) | 4.20 – 4.50 (m, 1H) | 53.0 – 55.0 | COSY: Correlates to C β protons; HSQC: Direct C-H |
| Side Chain | Beta (C β ) | 3.00 – 3.30 (m, 2H) | 37.0 – 40.0 | HMBC: Correlates to C α , Carbonyl, and Pyridyl C2 |
| Pyridyl Ring | C3-H (Aromatic) | 7.20 – 7.40 (d, 1H) | 123.0 – 125.0 | COSY: Correlates to C4-H |
| Pyridyl Ring | C4-H (Aromatic) | 7.60 – 7.80 (t, 1H) | 136.0 – 138.0 | COSY: Correlates to C3-H and C5-H |
| Pyridyl Ring | C5-H (Aromatic) | 7.15 – 7.30 (m, 1H) | 121.0 – 123.0 | COSY: Correlates to C4-H and C6-H |
| Pyridyl Ring | C6-H (Aromatic) | 8.40 – 8.60 (d, 1H) | 148.0 – 150.0 | HMBC: Correlates to C4 and C2 |
| Quaternary C | Pyridyl C2 ( γ ) | N/A | 157.0 – 159.0 | HMBC: Correlates from C β protons |
| Carbonyls | Acid C=O | N/A | 172.0 – 174.0 | HMBC: Correlates from C α and C β protons |
Note: Exact chemical shifts will vary based on sample concentration, temperature, and the specific protonation state of the pyridine nitrogen.
References
-
Title: Macrocylases as synthetic tools for ligand synthesis: enzymatic synthesis of cyclic peptides containing metal-binding amino acids Source: The Royal Society URL: [Link]
-
Title: Recent Progress in LC-NMR Source: Sumitomo Chemical Co., Ltd. URL: [Link]
-
Title: Organic & Biomolecular Chemistry: 1H NMR spectroscopy Source: RSC Publishing URL: [Link]
-
Title: Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples Source: PubMed (NIH) URL: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Technical Support Center: Optimizing the Chromatographic Purification of Methyl 2-amino-3-(pyridin-3-YL)propanoate
Welcome to the technical support center for the chromatographic purification of Methyl 2-amino-3-(pyridin-3-YL)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this polar, basic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a user-friendly question-and-answer format to directly address challenges you may encounter during your experiments.
Section 1: Troubleshooting Common Purification Issues
This section provides solutions to specific problems that can arise during the chromatographic purification of Methyl 2-amino-3-(pyridin-3-YL)propanoate.
Issue 1: Poor Peak Shape (Tailing)
Question: My chromatogram for Methyl 2-amino-3-(pyridin-3-YL)propanoate shows significant peak tailing. What is causing this and how can I fix it?
Answer:
Peak tailing is a frequent challenge when purifying basic compounds like your target molecule. The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups on the surface of standard silica-based stationary phases.[1] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak. Other contributing factors can include column overload and a mismatch between the sample solvent and the mobile phase.[1]
Troubleshooting Protocol for Peak Tailing:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase (typically 0.1-1%).[2] This additive will preferentially interact with the acidic silanol groups, effectively masking them from your compound.[1][3]
-
Adjust pH: If using reversed-phase chromatography, lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[1]
-
-
Stationary Phase Selection:
-
End-Capped Columns: Utilize "end-capped" silica columns where the residual silanol groups have been chemically deactivated.
-
Alternative Stationary Phases: Consider using a different stationary phase altogether. Options include:
-
-
Check for Column Overload:
-
Reduce the amount of sample you are loading onto the column. Overloading can saturate the stationary phase and lead to poor peak shape.[1]
-
Issue 2: Low or No Recovery of the Compound
Question: I'm experiencing very low or no recovery of my Methyl 2-amino-3-(pyridin-3-YL)propanoate from the column. Where is my compound going?
Answer:
Low or no recovery is often due to irreversible adsorption of your polar, basic compound onto the acidic silica gel stationary phase.[3] The strong interaction between the pyridine nitrogen and the silanol groups can lead to your compound being permanently stuck on the column. Degradation on the acidic silica is another possibility.[4]
Strategies to Improve Recovery:
-
Deactivate the Silica Gel:
-
Before packing your column, you can neutralize the silica gel by preparing a slurry in your non-polar solvent and adding 1-3% (v/v) of triethylamine.[5] Stir this mixture for about an hour before packing the column.
-
-
Use Mobile Phase Additives:
-
Switch to a Less Acidic Stationary Phase:
-
Perform a 2D TLC Stability Test:
-
To check for on-plate degradation, spot your compound on a TLC plate, run it in one direction, let it dry completely, and then run it again in the perpendicular direction with the same solvent system. If a new spot appears, it indicates that your compound is degrading on the silica.[4]
-
Issue 3: Poor Separation from Polar Impurities
Question: I am struggling to separate my target compound from highly polar impurities. They are co-eluting. What can I do to improve the resolution?
Answer:
Separating polar compounds from other polar impurities can be challenging. The key is to exploit subtle differences in their properties.
Optimization Workflow for Improved Separation:
Caption: Troubleshooting workflow for poor separation.
Detailed Steps for Improving Resolution:
-
Mobile Phase Optimization:
-
Increase Polarity: For highly polar compounds that are not moving on the TLC plate even with 100% ethyl acetate, a more aggressive solvent system is needed. A common choice is a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide.[4]
-
pH Adjustment: Small changes in the mobile phase pH can significantly alter the ionization state of your compound and the impurities, leading to changes in retention and improved selectivity.[1][6]
-
-
Change of Stationary Phase:
-
If you are using a standard C18 column in reversed-phase, switching to a phenyl, cyano, or polar-embedded phase can offer different interaction mechanisms and potentially resolve the co-eluting peaks.[1]
-
For very polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and selectivity.[7]
-
-
Gradient Elution:
-
Instead of using a constant mobile phase composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can significantly improve the separation of complex mixtures.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a flash chromatography method for Methyl 2-amino-3-(pyridin-3-YL)propanoate?
A good starting point is to develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound. Due to its polarity and basicity, you will likely need a polar solvent system. Start with a mixture of ethyl acetate and methanol. If the compound remains at the baseline, you can increase the proportion of methanol. If tailing is observed on the TLC plate, add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the developing solvent.
Q2: Should I use normal-phase or reversed-phase chromatography for this compound?
Both normal-phase and reversed-phase chromatography can be effective, and the choice depends on the nature of the impurities you are trying to remove.
-
Normal-phase chromatography (e.g., with silica or alumina) is often the first choice for preparative purification. You will likely need a polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol, often with a basic additive.
-
Reversed-phase chromatography (e.g., with a C18 column) can also be very effective, especially for separating compounds based on small differences in hydrophobicity. In this case, you would use a polar mobile phase like water/acetonitrile or water/methanol, typically with an acidic modifier like formic acid or TFA to improve peak shape.
Q3: My compound is a racemate. How can I separate the enantiomers?
Separating the enantiomers of Methyl 2-amino-3-(pyridin-3-YL)propanoate requires a chiral environment. This is typically achieved using chiral chromatography.[9]
-
Chiral Stationary Phases (CSPs): This is the most common approach. You would use a column where the stationary phase is a chiral selector. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for separating enantiomers of amino acid derivatives.[10][11]
-
Chiral Mobile Phase Additives: An alternative is to add a chiral selector to the mobile phase, which forms transient diastereomeric complexes with your enantiomers, allowing for their separation on a standard achiral column.[9]
The development of a chiral separation method often requires screening of different chiral columns and mobile phases to find the optimal conditions.
Q4: What are some general tips for preventing problems during the purification process?
-
Ensure Sample Purity: The purer your starting material, the easier the purification will be. Consider a simple acid-base extraction or recrystallization as a preliminary purification step if your crude material is very impure.[3]
-
Use High-Purity Solvents: Always use HPLC-grade solvents to avoid introducing impurities that can interfere with your purification and detection.[12]
-
Proper Column Packing: A well-packed column is crucial for good separation. Ensure the stationary phase is packed uniformly without any cracks or channels.
-
Systematic Approach: When troubleshooting, only change one parameter at a time to understand its effect on the separation.[12] Keep detailed records of your experiments.
Section 3: Data and Protocols
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Normal-Phase (Flash) | Reversed-Phase (HPLC) | Chiral Separation (HPLC) |
| Stationary Phase | Silica Gel (or Alumina) | C18 | Chiralpak IA or similar |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Methanol | Water/Acetonitrile or Water/Methanol | Hexane/Isopropanol or Hexane/Ethanol |
| Additive | 0.5-1% Triethylamine or Ammonium Hydroxide | 0.1% Formic Acid or TFA | May require acidic or basic additives |
| Detection | UV (254 nm) | UV (254 nm) | UV (254 nm) |
Protocol: Deactivation of Silica Gel for Flash Chromatography
This protocol describes the preparation of triethylamine-treated silica gel to minimize the adsorption of basic compounds.[5]
-
Weigh Silica Gel: Determine the amount of silica gel required for your column.
-
Prepare Slurry: In a fume hood, create a slurry of the silica gel in your chosen non-polar solvent (e.g., hexane or the initial mobile phase).
-
Add Triethylamine: Add 1-3% (v/v) of triethylamine to the slurry.
-
Stir: Stir the slurry for approximately one hour to ensure thorough mixing and deactivation.
-
Pack Column: Pack the column with the treated silica gel as you normally would.
-
Equilibrate: Equilibrate the packed column with your initial mobile phase before loading your sample.
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- (PDF)
- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (URL: )
- TROUBLESHOOTING GUIDE. (URL: )
- Selection of Stationary Phases in Supercritical Fluid Chrom
- Technical Support Center: Purification of Polar Aminochromanols - Benchchem. (URL: )
- Troubleshooting Flash Chrom
- How do I purify ionizable organic amine compounds using flash column chrom
- Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chrom
- Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (URL: )
- How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks - P
- Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (URL: )
- Optimizing a mobile phase gradient for peptide purification using flash column chrom
- HPLC Troubleshooting Guide. (URL: )
- How to improve efficiency on flash chromatography : r/chemistry - Reddit. (URL: )
- Purification of different Pyridines using Waters X-bridge prep column - Flash-Chrom
- HPLC Troubleshooting Guide - Sigma-Aldrich. (URL: )
- Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC. (URL: )
- A Universal Mobile Phase System For Simple pH Optimization Of Mobile Phases For Ion Exchange Chromatography And Hydrophobic Inte - ThermoFisher. (URL: )
- methyl 2-[(3-nitropyridin-2-yl)amino]propanoate | 146294-95-3 - Sigma-Aldrich. (URL: )
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (URL: )
- Application Notes and Protocols for Chiral Separation of Phenylalanylphenylalanine Methyl Ester Enantiomers - Benchchem. (URL: )
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. (URL: )
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
- HPLC of Peptides and Proteins HPLC of Peptides and Proteins. (URL: )
- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
- Strategic peptide purific
- Optimization of mobile phases for the separation of amino acids in methanolic extract of M. cymbalaria and M. charantia.
- CN104910066A - Ethyl 3-(pyridin-2-ylamino)
- CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino)
- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (URL: )
- Chiral HPLC Separ
- Preparation method for ethyl 3-(pyridin-2-ylamino)
- Application Notes and Protocols for the Purification of 2-Methyl-3-(methylamino)butan-2 - Benchchem. (URL: )
- Technical Support Center: Purification of Crude 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem. (URL: )
- Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (URL: )
- Partial Purification, Kinetic Analysis, and Amino Acid Sequence Information of a Flavonol 3-O-Methyltransferase
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmanow.live [pharmanow.live]
- 7. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. HPLC 문제 해결 안내서 [sigmaaldrich.com]
improving solubility of pyridylalanine derivatives for experiments
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Experimental Research
Welcome to the technical support center for pyridylalanine (Pal) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively during your experiments.
The Root of the Challenge: Understanding Pyridylalanine's Physicochemical Nature
Pyridylalanine derivatives, which incorporate a pyridine ring into the structure of alanine, are valuable building blocks in medicinal chemistry and peptide design. They can enhance biological activity and improve pharmacokinetic profiles.[1][2] However, their unique structure often presents a significant hurdle: poor aqueous solubility.[3]
The solubility of these molecules is governed by a delicate balance between their crystalline solid state and their interactions with the solvent. Key factors include:
-
Amphoteric Properties : As amino acids, they possess both a basic pyridine nitrogen and an acidic carboxylic acid group, as well as the alpha-amino group. Their net charge, and therefore solubility, is highly dependent on the pH of the medium.
-
pKa Values : The ionization state of the molecule is critical. Pyridine-based compounds are typically weak bases with a pKa of the pyridine nitrogen around 5.[4] The α-carboxyl group generally has a pKa around 2-3, and the α-ammonium group has a pKa around 9-10.
-
Crystal Lattice Energy : Many derivatives are crystalline solids. The strong intermolecular forces within the crystal lattice must be overcome by the solvent for dissolution to occur. Strategies that disrupt this crystal energy can significantly improve solubility.[5][6]
Troubleshooting Guide: Common Solubility Problems & Solutions
This section is formatted in a question-and-answer style to directly address the most common issues encountered in the lab.
Q1: My pyridylalanine derivative is insoluble in my standard aqueous buffer (e.g., PBS at pH 7.4). What is the first thing I should try?
A1: The most direct and often most effective first step is pH adjustment .
The Causality: At neutral pH, the pyridylalanine derivative likely exists as a zwitterion with low net charge, which often results in minimal aqueous solubility. The pyridine ring (pKa ≈ 5) is largely uncharged. By lowering the pH of your solution to be at least two units below the pyridine's pKa (i.e., pH < 3), you can fully protonate the pyridine nitrogen.[4] This creates a positively charged pyridinium cation, which is significantly more soluble in water.[4]
Immediate Actions:
-
Prepare a slurry of your compound in water or your desired buffer.
-
While stirring, add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise.
-
Monitor for dissolution. The compound should dissolve as the pH drops. Be sure to verify that the final pH is compatible with your downstream experiment.
Q2: I need to prepare a concentrated stock solution for my cell-based assays. How should I proceed?
A2: For concentrated stock solutions, using a water-miscible organic co-solvent is the standard and recommended practice.[5]
The Causality: Organic solvents like dimethyl sulfoxide (DMSO) or ethanol are highly effective at disrupting the crystal lattice forces of organic molecules. Preparing a high-concentration stock in a co-solvent allows you to then dilute it into your aqueous culture medium to a final working concentration where it remains soluble.
Immediate Actions:
-
Consult the supplier's datasheet for recommended solvents.
-
If no information is available, start with DMSO. It is a powerful solvent for a wide range of organic molecules.[7]
-
Weigh your compound and add the co-solvent to achieve a high concentration (e.g., 10-100 mM).
-
Use gentle warming or sonication to aid dissolution if necessary, but always be cautious about compound stability.[5]
Crucial Consideration for Cell Assays: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
Q3: My compound dissolves initially with pH adjustment or co-solvents, but it precipitates over time. What is happening?
A3: You are likely observing a difference between kinetic and thermodynamic solubility .
The Causality: Your initial dissolution method may be creating a supersaturated, metastable solution (kinetic solubility).[4] Over time, the system equilibrates, and the excess compound precipitates out until it reaches its true, lower thermodynamic solubility. This can be triggered by:
-
pH Drifts: Small changes in the solution's pH can cause the compound to fall out of its optimal solubility range.
-
Temperature Changes: Cooling a solution that was gently warmed to aid dissolution can lead to precipitation.
-
Seeding: The presence of microscopic dust particles or crystals can initiate precipitation from a supersaturated solution.
Troubleshooting Steps:
-
Verify pH: Re-measure the pH of your solution to ensure it hasn't shifted.[4]
-
Filter Sterilize: Immediately after dissolution, filter the solution through a 0.22 µm syringe filter. This removes any undissolved microcrystals that could act as seeds for precipitation.
-
Determine Thermodynamic Solubility: Use the shake-flask method (see Protocol 1) to find the true equilibrium solubility in your final buffer. This will tell you the maximum stable concentration you can achieve.
Visualized Workflows and Data
To better guide your experimental choices, the following diagrams and tables summarize key information.
Decision Workflow for Solubilization
Caption: A decision tree for selecting a solubilization strategy.
Mechanism of pH-Dependent Solubility
Caption: Ionization states of 4-pyridylalanine at different pH values.
Data Tables for Practical Application
Table 1: Effect of pH on the Solubility of a Pyridine Derivative
| pH | Buffer System | Solubility (µg/mL) | Fold Increase |
| 7.4 | Water | 1.2 | - |
| 3.5 | Formate Buffer | >1000 | >833 |
| Data adapted from a study on thieno[2,3-b]pyridine anti-proliferative agents.[4] |
Table 2: Common Co-solvents for Preparing Stock Solutions
| Co-solvent | Properties | Typical Starting Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | Strong aprotic solvent, water miscible. | 10-100 mM | Can be cytotoxic at final concentrations >0.5%.[7] |
| Ethanol | Polar protic solvent, water miscible. | 10-50 mM | Less toxic than DMSO but may be less effective. |
| PEG 400 (Polyethylene glycol 400) | Non-ionic polymer, water miscible. | 1-20 mg/mL | Often used in in-vivo formulations.[7] |
| NMP (N-Methyl-2-pyrrolidone) | Aprotic solvent, water miscible. | 10-50 mM | Powerful solvent, use with caution and check compatibility. |
Key Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility.[4][8]
Objective: To find the maximum stable concentration of your compound in a specific buffer.
Materials:
-
Pyridylalanine derivative (solid)
-
Chosen aqueous buffer (e.g., PBS, pH 7.4)
-
Vials (e.g., 2 mL glass vials)
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm)
-
Validated analytical method (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. Excess solid should be clearly visible.
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate for 24-48 hours to ensure the system reaches a true equilibrium.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[4]
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.[8]
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using your validated analytical method.[4]
Protocol 2: Preparation of a Stock Solution Using a Co-solvent
Objective: To prepare a concentrated stock solution for serial dilution into experimental media.
Materials:
-
Pyridylalanine derivative (solid)
-
Co-solvent (e.g., high-purity DMSO)
-
Sonicator bath
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of your compound into a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[5] Gentle warming (<40°C) can also be used, but check for compound stability first.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
Advanced Strategies & FAQs
Q4: My compound is still problematic. What other advanced techniques can I consider?
A4: If standard methods fail, especially in a drug development context, several advanced formulation strategies can be employed:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[4][9] This is particularly useful for masking hydrophobic parts of a molecule.
-
Amorphous Solid Dispersions (ASDs): This technique involves converting the crystalline form of the compound into a high-energy amorphous state, typically dispersed within a polymer matrix.[10] This approach overcomes the crystal lattice energy barrier, often leading to dramatic improvements in solubility and dissolution rate.[11][12]
-
Nanonization: Reducing the particle size of the compound to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a much faster rate of dissolution.[5][9]
Q5: Can I chemically modify the pyridylalanine derivative itself to improve solubility?
A5: Yes, this is a common strategy in medicinal chemistry. Modifications can include:
-
Adding Solubilizing Groups: Attaching polar or ionizable groups (e.g., morpholine, carboxylic acids) to the molecule's scaffold can increase its hydrophilicity and water solubility.[5]
-
Disrupting Crystal Packing: Introducing substituents that break the planarity or symmetry of the molecule can weaken the crystal lattice energy, making it easier for the compound to dissolve.[5]
References
-
Day, R. T., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]
-
Tawfeek, H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
-
Pour-Jafari, H., et al. (2017). Comparison of 2 strategies to enhance pyridoclax solubility: Nanoemulsion delivery system versus salt synthesis. PubMed. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Retrieved from [Link]
-
Inamdar, S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
Purohit, T., et al. (2022). Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 2 strategies to enhance pyridoclax solubility: Nanoemulsion delivery system versus salt synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Peak Tailing in HPLC of Pyridine Compounds: A Technical Support Guide
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in HPLC: peak tailing, with a specific focus on pyridine-containing compounds. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, in-depth understanding of the causes of peak tailing and to offer actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for pyridine compounds?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1][2] In an ideal chromatogram, peaks are symmetrical and resemble a Gaussian distribution.[3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 often indicating a problem.[3][4] For pyridine compounds, which are basic due to the nitrogen atom in the ring, this is a frequent issue. The lone pair of electrons on the nitrogen makes these compounds susceptible to strong secondary interactions with the stationary phase, leading to poor peak shape.[4][5][6] This can compromise the accuracy of peak integration, reduce resolution between closely eluting peaks, and lead to poor reproducibility.[3]
Q2: What is the primary chemical reason for the peak tailing of basic compounds like pyridine?
A2: The predominant cause of peak tailing for basic compounds in reversed-phase HPLC is the secondary interaction between the analyte and residual silanol groups on the surface of silica-based stationary phases.[1][2][4][5][6][7][8][9] These silanol groups (Si-OH) are acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above 3-4, creating negatively charged sites.[1][10] Basic compounds like pyridine can be protonated in the mobile phase, carrying a positive charge. The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups results in a strong, secondary retention mechanism that causes some analyte molecules to be retained longer, leading to peak tailing.[4][9]
Q3: Can issues with my HPLC system, aside from the column, cause peak tailing?
A3: Yes, extra-column effects can contribute to peak tailing.[1] Long or wide-bore tubing between the injector, column, and detector increases dead volume, which can cause peak dispersion and tailing.[1] Additionally, a partially blocked inlet frit on the column can distort the sample band as it enters the column, leading to tailing for all peaks in the chromatogram.[11]
In-Depth Troubleshooting Guides
Issue 1: My pyridine compound shows significant peak tailing. Where do I start?
This troubleshooting workflow provides a systematic approach to diagnosing and resolving peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: How does adjusting the mobile phase pH help, and what are the optimal ranges?
Adjusting the mobile phase pH is a powerful tool for controlling the ionization state of both the pyridine analyte and the residual silanol groups on the column.[12]
-
Low pH (pH 2-3): At a low pH, the acidic silanol groups are fully protonated (Si-OH), neutralizing their negative charge.[4][5][9][10] This minimizes the strong ionic secondary interactions with the (now protonated and positively charged) basic pyridine analyte.[4][9] While this is a very common and effective strategy, be aware that silica-based columns can be unstable below pH 2.[13]
-
High pH (pH > 8): At a high pH, the basic pyridine compound is in its neutral, uncharged form.[12] This eliminates the ionic interaction with the now deprotonated and negatively charged silanol groups. However, traditional silica columns can dissolve at pH values above 8.[13][14] For high pH methods, it is crucial to use modern, hybrid-particle, or specifically designed high-pH stable columns.[14][15]
Experimental Protocol: pH Optimization Study
-
Prepare Mobile Phases: Prepare identical mobile phases with the only difference being the pH. For example, for a low pH study, prepare buffers at pH 2.5, 3.0, and 3.5.
-
System Equilibration: Equilibrate the HPLC system with the first mobile phase (e.g., pH 3.5) until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject a standard solution of your pyridine compound and record the chromatogram.
-
Iterative Analysis: Sequentially switch to the next lower pH mobile phase, ensuring the column is fully equilibrated before each injection.
-
Data Analysis: Calculate the Tailing Factor (Tf) for the peak of interest at each pH.
| Mobile Phase pH | Analyte (Pyridine) Ionization State | Silanol Group Ionization State | Expected Tailing Factor (Tf) |
| 2.5 | Protonated (Positive Charge) | Protonated (Neutral) | Low (e.g., 1.1) |
| 4.5 | Protonated (Positive Charge) | Partially Deprotonated (Negative) | High (e.g., 2.0) |
| 7.0 | Protonated (Positive Charge) | Deprotonated (Negative) | Very High (e.g., >2.5) |
| 9.0 (High pH stable column) | Neutral | Deprotonated (Negative) | Low (e.g., 1.2) |
Caption: Illustrative effect of mobile phase pH on the tailing factor of a basic pyridine compound.
Issue 3: I've adjusted the pH, but still see tailing. What's next?
If pH adjustment alone is insufficient, consider these advanced mobile phase and column strategies.
Mobile Phase Additives:
-
Competing Base: Adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can "mask" the active silanol sites.[9] The TEA molecules will preferentially interact with the silanols, reducing the opportunity for the pyridine analyte to engage in secondary interactions.[9]
-
Buffer Concentration: Increasing the buffer concentration (e.g., to 25-50 mM) can also help shield the residual silanol interactions and improve peak shape.[9][16]
Column Selection:
-
End-capped Columns: Most modern HPLC columns are "end-capped." This is a chemical process where the residual silanol groups are reacted with a small, inert silylating agent, effectively blocking them.[4][17][18][19] Using a column with robust end-capping, or even double end-capping, is highly recommended for analyzing basic compounds.[15][17]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromanik.co.jp [chromanik.co.jp]
- 8. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. hplc.eu [hplc.eu]
- 14. waters.com [waters.com]
- 15. agilent.com [agilent.com]
- 16. veeprho.com [veeprho.com]
- 17. chromtech.com [chromtech.com]
- 18. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling Pyyridylalanine in Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful incorporation of pyridylalanine (Pya) into synthetic peptides. Pyridylalanine, with its unique aromatic and hydrophilic properties, is an increasingly important building block in peptide chemistry. However, its pyridine side chain introduces specific challenges that require careful optimization of reaction conditions.[1]
This resource provides a structured approach to overcoming common hurdles, explaining the chemical principles behind the recommended strategies to ensure both high coupling efficiency and the integrity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: Why is coupling pyridylalanine more challenging than standard amino acids?
A1: The primary challenge arises from the pyridine nitrogen in the side chain. This nitrogen atom can be protonated under certain conditions, which can influence its reactivity and interaction with other molecules.[2][3] Additionally, the bulky aromatic side chain of pyridylalanine can cause steric hindrance, which may slow down or prevent the complete formation of the peptide bond.[4][5][6][7][8]
Q2: What are the most common side reactions observed when coupling pyridylalanine?
A2: The most prevalent side reactions include incomplete coupling, leading to deletion sequences, and racemization of the amino acid.[9][10][11][12] Racemization, the conversion of the L-amino acid to a mixture of L and D isomers, is a significant concern as it can impact the biological activity of the final peptide.[9][11][12] Other potential side reactions can be influenced by the choice of protecting groups and cleavage conditions.[11][13][14]
Q3: Which coupling reagents are generally recommended for pyridylalanine?
A3: For challenging couplings like those involving pyridylalanine, high-efficiency coupling reagents are recommended. Uronium or phosphonium salt-based reagents such as HATU, HBTU, HCTU, and PyBOP are often preferred due to their high reactivity and ability to minimize side reactions.[15][16][17][18] The choice of reagent can also be influenced by the specific peptide sequence and the scale of the synthesis.[15][19]
Q4: Is a specific protecting group strategy required for the pyridylalanine side chain?
A4: While the pyridine side chain is often left unprotected, in some cases, side-chain protection may be necessary to prevent unwanted reactions, especially during the cleavage step. The choice of protecting group depends on the overall protection strategy of the peptide synthesis (e.g., Boc/Bzl or Fmoc/tBu).[20]
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the incorporation of pyridylalanine, their probable causes, and actionable solutions.
Issue 1: Low Coupling Efficiency / Incomplete Coupling
A positive Kaiser test after a coupling cycle indicates the presence of unreacted free amines, signaling an incomplete reaction.
Root Cause Analysis Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Solutions & Protocols
1. Enhancing Coupling Reagent Potency:
-
Rationale: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of pyridylalanine.[4][5] Uronium and phosphonium salt-based reagents generate more reactive activated esters, driving the reaction to completion.[15][18] Reagents like HATU and COMU are particularly effective.[17][21]
-
Protocol: HATU-Mediated Coupling
-
Swell the resin in high-purity, anhydrous N,N-dimethylformamide (DMF).
-
Perform Fmoc deprotection using 20% piperidine in DMF.[20]
-
In a separate vessel, pre-activate the Fmoc-Pya-OH (3-5 equivalents relative to resin loading) with HATU (0.95 equivalents relative to the amino acid) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF for 1-5 minutes.[16]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult sequences, the reaction time can be extended.[22]
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm reaction completion. If the test is positive, a second coupling (double coupling) may be necessary.[22]
-
2. Mitigating On-Resin Aggregation:
-
Rationale: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation that blocks the N-terminus from reacting.[10] This is particularly problematic with hydrophobic sequences.
-
Strategies:
-
Chaotropic Salts: Adding salts like LiCl to the reaction mixture can disrupt hydrogen bonding and improve reagent accessibility.[10]
-
"Magic Mixture": The use of a solvent mixture like "Magic Mixture" (ethylene carbonate in NMP) can help to break up aggregated structures.[10]
-
Pseudoprolines: Incorporating pseudoproline dipeptides at specific positions can disrupt the formation of secondary structures that lead to aggregation.[23]
-
Issue 2: Racemization of Pyridylalanine
The presence of D-Pya in the final peptide can be detected by chiral amino acid analysis or by observing peak broadening or splitting in the HPLC chromatogram.
Factors Influencing Racemization
| Factor | Influence on Racemization | Recommended Mitigation |
| Coupling Reagent | Some reagents can over-activate the carboxylic acid, making the alpha-proton more susceptible to abstraction.[11] | Use coupling reagents known for low racemization, such as those combined with additives like HOBt or Oxyma.[9][16] |
| Base | Strong bases and excess base can increase the rate of racemization.[9] | Use a weaker tertiary amine base like N-methylmorpholine (NMM) instead of DIPEA, and use the minimum necessary amount.[19] |
| Activation Time | Prolonged pre-activation times can lead to increased racemization. | Minimize the pre-activation time before adding the activated amino acid to the resin. |
| Temperature | Higher temperatures can accelerate the rate of racemization. | Perform couplings at room temperature unless a slight increase is necessary to overcome steric hindrance. |
Optimized Low-Racemization Protocol
-
Rationale: The combination of a carbodiimide like diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® forms an active ester intermediate that is less prone to racemization.[9][16][18][19]
-
Protocol: DIC/Oxyma Coupling
-
Swell and deprotect the resin as previously described.
-
In a separate vessel, dissolve Fmoc-Pya-OH (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid/Oxyma solution. Do not pre-activate for an extended period.
-
Immediately add the coupling mixture to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and proceed to the next step in the synthesis.
-
Issue 3: Side Chain Modification
Unwanted modifications to the pyridine ring can occur, particularly during final cleavage from the resin.
Potential Side Reactions and Prevention
-
Alkylation: During cleavage with trifluoroacetic acid (TFA), carbocations generated from side-chain protecting groups can potentially alkylate the pyridine ring.
-
Solution: Use a scavenger cocktail during cleavage. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The TIS will quench the carbocations, preventing them from reacting with the pyridine ring.[17]
-
-
N-Oxidation: While less common, oxidation of the pyridine nitrogen can occur under harsh conditions.
-
Solution: Ensure that all reagents and solvents are of high purity and free from oxidizing contaminants. Store reagents under an inert atmosphere.
-
Summary of Recommended Coupling Reagents for Pyridylalanine
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium Salt | High coupling efficiency, fast reaction times, good for hindered amino acids.[18] | Higher cost, can react with unprotected N-terminus if used in large excess.[18] |
| HCTU | Uronium Salt | More reactive than HBTU, effective for difficult couplings.[16] | Higher cost. |
| PyBOP | Phosphonium Salt | High coupling efficiency, low racemization.[15] | Byproducts can be difficult to remove.[16] |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, excellent suppression of racemization.[16] | Slower reaction rates compared to uronium reagents.[16] |
Conclusion
The successful incorporation of pyridylalanine into synthetic peptides is achievable with careful consideration of the potential challenges and the implementation of optimized protocols. By selecting the appropriate coupling reagents, minimizing the risk of racemization through the use of additives and controlled reaction conditions, and mitigating side reactions with proper cleavage techniques, researchers can effectively utilize this valuable amino acid in their peptide designs. This guide serves as a foundational resource for troubleshooting and optimizing your pyridylalanine coupling reactions, empowering you to achieve higher yields and purity in your solid-phase peptide synthesis endeavors.
References
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
-
Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210. [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn. Retrieved March 7, 2026, from [Link]
- König, S., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 7, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]
- Side reactions in solid-phase peptide synthesis and their applications. (1998). International Journal of Peptide and Protein Research, 52(4), 321-330.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. Retrieved March 7, 2026, from [Link]
-
Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved March 7, 2026, from [Link]
- Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. (2013). Australian Journal of Chemistry, 66(12), 1547.
-
Racemization Assays. (n.d.). Thieme Connect. Retrieved March 7, 2026, from [Link]
- Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv.
- Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210.
-
SPPS and side reactions in peptide synthesis. (2017, June 28). Slideshare. Retrieved March 7, 2026, from [Link]
- Methods and protocols of modern solid phase peptide synthesis. (2004). Molecular Biotechnology, 26(2), 161-174.
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 7, 2026, from [Link]
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2014). Journal of Peptide Science, 20(8), 587-594.
- Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. (2016). Physical Chemistry Chemical Physics, 18(34), 23845-23853.
- [The influence of steric crowding on the electrochemical reduction of amide groups in a pyridylcarboxamide seriesapplication to rote ction of amines in peptide synthesis]. (1995). Talanta, 42(11), 1761-1771.
- Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. (2016). Journal of Medicinal Chemistry, 59(17), 8049-8059.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab.
- Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. (2022). ACS Applied Materials & Interfaces, 14(36), 41485–41492.
- Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. (2025). Chemistry – A European Journal.
- Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019). Molecules, 24(14), 2621.
- Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. (2020). Nanoscale, 12(1), 213-219.
- Charging modulation of the pyridine nitrogen of covalent organic frameworks for promoting oxygen reduction reaction. (2024).
- Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. (2021).
Sources
- 1. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [The influence of steric crowding on the electrochemical reduction of amide groups in a pyridylcarboxamide seriesapplication to rote ction of amines in peptide synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. peptide.com [peptide.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. jpt.com [jpt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Purification of Methyl 2-amino-3-(pyridin-3-yl)propanoate
Welcome to the technical support guide for the purification of Methyl 2-amino-3-(pyridin-3-yl)propanoate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high purity for this critical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of Methyl 2-amino-3-(pyridin-3-yl)propanoate.
Q1: What are the most common impurities I can expect from a Fischer esterification synthesis?
A1: In a typical Fischer esterification using 3-(pyridin-3-yl)alanine, methanol, and an acid catalyst (like H₂SO₄ or SOCl₂), you can anticipate several key impurities.[1][2] These include unreacted 3-(pyridin-3-yl)alanine, residual acid catalyst, water formed during the reaction, and potentially small amounts of di-ester or other side-products from reactions on the pyridine ring, especially if harsh conditions are used.[3]
Q2: My crude NMR shows a significant amount of unreacted starting amino acid. What is the most efficient way to remove it?
A2: The most straightforward method is a liquid-liquid extraction based on pH adjustment. The target product, an ester with a basic amine, can be converted to its free base form, which is soluble in organic solvents. The starting material, being a zwitterionic amino acid, will remain in the aqueous layer. See Protocol 1 for a detailed procedure.
Q3: After my aqueous work-up, the product is a persistent oil, but literature suggests it can be a solid. What could be the cause?
A3: This is a common issue. The free base of Methyl 2-amino-3-(pyridin-3-yl)propanoate can exist as an oil, especially if minor impurities are present that inhibit crystallization. To obtain a stable, crystalline solid, conversion to a salt, such as the hydrochloride or dicyclohexylamine (DCHA) salt, is a highly effective strategy.[4]
Q4: Is it better to purify the free base or a salt form of the ester?
A4: This depends on your final requirements. For routine purification to remove non-basic impurities, chromatography of the free base is effective. However, for achieving the highest purity and obtaining a stable, easy-to-handle solid, purification via recrystallization of a salt form is often superior.[4][5]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Problem 1: Poor Separation During Liquid-Liquid Extraction
-
Symptom: Formation of a stable emulsion at the interface, or significant product loss into the aqueous layer upon analysis (e.g., by TLC).
-
Causality & Solution:
-
Incorrect pH: The pH of the aqueous layer is critical. It must be sufficiently basic (pH 8-9) to ensure the amino ester is fully deprotonated to its free base form, maximizing its partitioning into the organic layer. Use a pH meter for accuracy.
-
High Salt Concentration: While adding brine can help break emulsions, excessively high salt concentrations can sometimes increase the polarity of the aqueous layer and draw polar products in.[1] If an emulsion persists, try adding more of the organic solvent or filtering the entire mixture through a pad of celite.
-
Problem 2: Product Fails to Crystallize
-
Symptom: The product "oils out" of the solution or remains fully dissolved even after cooling during a recrystallization attempt.
-
Causality & Solution:
-
Solvent System: The chosen solvent system may be inappropriate. An ideal system dissolves the compound when hot but not when cold.[4] For amino acid esters, combinations like ethyl acetate/hexane or methanol/diethyl ether are good starting points.[4][5]
-
Inhibiting Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. If direct crystallization fails, purify the material by flash chromatography first, and then attempt recrystallization.
-
Supersaturation: The solution may not be sufficiently concentrated. Try slowly evaporating some solvent before cooling. Seeding the solution with a previously obtained crystal can also initiate crystallization.
-
Problem 3: Peak Tailing or Co-Elution in Flash Chromatography
-
Symptom: During silica gel chromatography, the product peak on the chromatogram is broad and asymmetrical (tails), or it co-elutes with a close-running impurity.
-
Causality & Solution:
-
Silanol Interactions: The basic pyridine nitrogen and the primary amine can interact strongly with the acidic silanol groups on the surface of the silica gel, causing peak tailing.[6][7]
-
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (TEA) or ammonia in methanol is very effective.[7][8] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation. For highly basic compounds, using basic alumina as the stationary phase can also be a good alternative.[7]
-
Section 3: Impurity Reference Table
| Impurity Name | Structure | Typical Analytical Signal (¹H NMR) | Recommended Removal Method |
| 3-(pyridin-3-yl)alanine | Zwitterionic Amino Acid | Broad signals, characteristic pyridine peaks, absence of methyl ester singlet. | Aqueous extraction at basic pH (remains in aqueous layer). |
| Sulfuric Acid (catalyst) | H₂SO₄ | Not typically seen in NMR. | Neutralization with a weak base (e.g., NaHCO₃) during aqueous work-up.[9] |
| Water | H₂O | Broad singlet, chemical shift varies. | Drying organic layers with MgSO₄ or Na₂SO₄; azeotropic removal with toluene. |
| Dimerized/Polymeric Byproducts | Complex Structures | Broad, unresolved humps in the baseline of the NMR spectrum. | Flash column chromatography. These are typically much less polar or much more polar than the desired product. |
Section 4: Detailed Protocols
Protocol 1: Standard Aqueous Work-up and Extraction
This protocol is designed to remove the unreacted amino acid starting material and the acid catalyst.
-
Concentration: After the reaction is complete, remove the bulk of the methanol under reduced pressure.
-
Dissolution: Dissolve the residue in ethyl acetate (EtOAc) and water.
-
Neutralization & Basification: Cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is between 8 and 9.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with fresh portions of EtOAc.
-
Washing & Drying: Combine all organic layers and wash with brine.[10] Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 2: Flash Column Chromatography with a Basic Modifier
Use this protocol to separate the target compound from non-polar or slightly more polar organic impurities.
-
Select Solvent System: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of Ethyl Acetate and Hexane.
-
Prepare Mobile Phase: Prepare the bulk mobile phase. To this, add 0.5% (v/v) of triethylamine (TEA). For example, to 1 L of your chosen solvent, add 5 mL of TEA.[8]
-
Pack Column: Pack a silica gel column with your mobile phase.
-
Load Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute and Collect: Elute the column with the TEA-modified mobile phase, collecting fractions and monitoring them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 5: Visualization of Workflows
The following diagrams illustrate the decision-making process and the chemical principles behind the purification strategies.
Caption: Decision workflow for purifying Methyl 2-amino-3-(pyridin-3-yl)propanoate.
Sources
- 1. youtube.com [youtube.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of Pyridin-2-yl vs. Pyridin-3-yl Alanine in Peptide and Drug Design
Introduction: The Role of Non-Natural Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug development, the use of non-natural amino acids (nnAAs) has become a cornerstone of rational peptide and small molecule design. These synthetic building blocks offer a palette of chemical diversity far exceeding that of the 20 proteinogenic amino acids, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. By introducing novel side chains, medicinal chemists can enhance proteolytic stability, modulate receptor affinity and selectivity, and improve solubility and bioavailability.[1][2]
Among the vast array of nnAAs, pyridyl alanines (Pal) have emerged as particularly valuable tools.[2][3] The incorporation of a pyridine ring into the alanine side chain introduces an aromatic, hydrophilic, and ionizable moiety that can significantly influence a molecule's biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, offering unique interaction possibilities with biological targets.[4][5] This guide provides a comparative analysis of two common isomers, pyridin-2-yl-alanine (2-Pal) and pyridin-3-yl-alanine (3-Pal), focusing on how the seemingly subtle difference in the nitrogen's position within the pyridine ring leads to distinct structural and biological outcomes.
Structural and Physicochemical Properties: A Tale of Two Isomers
The key distinction between 2-Pal and 3-Pal lies in the position of the nitrogen atom relative to the side chain's attachment point on the pyridine ring. This positional isomerism has profound implications for the molecule's electronic distribution, steric profile, and, most critically, its ability to coordinate with metal ions.
Metal Ion Coordination:
One of the most significant differences between the two isomers is their chelating ability. Pyridin-2-yl-alanine, with its nitrogen at the ortho position, can readily form a stable, five-membered chelate ring with a metal ion, in conjunction with the amino and carboxyl groups of the amino acid backbone.[4] This configuration is sterically favored and results in the formation of stable complexes. In contrast, pyridin-3-yl-alanine's meta-positioned nitrogen leads to the formation of a larger, six-membered chelate ring, which is generally less stable.[4] This differential coordination capacity can be leveraged in the design of metalloprotein inhibitors or agents that interact with metal-dependent biological systems.[6]
Electronic and Conformational Effects:
The position of the nitrogen atom also influences the electronic properties of the pyridine ring, affecting its ability to participate in π-stacking and hydrogen bonding interactions. The dissymmetry in the electronic density of 3-Pal, due to the meta-position of the nitrogen, can lead to different dipole moments and interaction profiles compared to the 2-Pal isomer.[7] These differences can, in turn, influence the local conformation of a peptide chain, potentially favoring or disfavoring the adoption of specific secondary structures like β-turns or α-helices.
Comparative Biological Applications and Data
Enhancing Peptide Solubility and Stability:
Pyridyl alanines, in general, are known to enhance the hydrophilicity of peptides. Notably, studies on glucagon analogs have shown that the incorporation of 3-Pal can significantly improve aqueous solubility and stability at neutral pH while maintaining full biological activity.[7][8] This makes 3-Pal a valuable tool for overcoming the poor biophysical properties of therapeutic peptides that can complicate their medicinal use.
Modulating Receptor Binding and Activity:
The choice between 2-Pal and 3-Pal can be critical for achieving desired receptor binding and functional activity. For instance, in the development of kinase inhibitors, the pyridine moiety can act as a crucial interaction point within the ATP-binding pocket. The specific geometry and hydrogen bonding capabilities of 2-Pal versus 3-Pal can dictate the potency and selectivity of the inhibitor. Some studies on pyridin-3-yl pyrimidines as Bcr-Abl inhibitors suggest the importance of the pyridin-3-yl moiety for biological activity.[9]
Antimicrobial and Anticancer Potential:
Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[10][11][12] The incorporation of 2-Pal or 3-Pal into peptide sequences can be a strategy to develop novel therapeutic agents in these areas. For example, a novel peptide conjugation strategy involving pyridyl-alanine has been shown to enhance the antiproliferative activities of a p53 peptide inhibitor of MDM2.[13]
| Parameter | Pyridin-2-yl-alanine (2-Pal) | Pyridin-3-yl-alanine (3-Pal) | Reference |
| Metal Chelation | Forms a stable 5-membered chelate ring | Forms a less stable 6-membered chelate ring | [4] |
| Solubility Enhancement | Generally enhances hydrophilicity | Demonstrated to improve solubility and stability of glucagon analogs | [7][8] |
| Peptide Conjugation | Can be used for N-alkylation to create peptide conjugates | Can be used for N-alkylation to create peptide conjugates | [13] |
| Anticancer Activity | Pyridine moiety is a common scaffold in anticancer agents | Pyridine moiety is a common scaffold in anticancer agents | [10][12] |
Experimental Methodologies
To empirically determine the differential effects of incorporating 2-Pal versus 3-Pal into a peptide or small molecule, a series of well-controlled experiments are necessary. Below are representative protocols for key assays.
Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the biological activities of peptides containing pyridin-2-yl-alanine versus pyridin-3-yl-alanine.
Caption: Workflow for comparing pyridin-2-yl vs. pyridin-3-yl alanine in peptides.
Protocol 1: Synthesis of Pyridin-3-yl-DL-alanine
This protocol is adapted from a reliable method for preparing pyridyl-alanines.[14]
-
Azlactone Formation: A mixture of 3-pyridinecarboxaldehyde, hippuric acid, and acetic anhydride is heated to form the corresponding azlactone.
-
Hydrolysis: The azlactone is hydrolyzed with a solution of sodium carbonate to yield α-benzamido-β-(3-pyridyl)acrylic acid.
-
Reduction: The acrylic acid derivative is dissolved in aqueous ammonia and reduced with sodium amalgam.
-
Hydrolysis and Isolation: The resulting product is hydrolyzed with hydrochloric acid, and the 3-pyridyl-DL-alanine is isolated by adjusting the pH to its isoelectric point.
Protocol 2: Protease Stability Assay
This assay compares the stability of peptides containing 2-Pal versus 3-Pal against enzymatic degradation.[1]
-
Peptide Preparation: Synthesize and purify both the 2-Pal and 3-Pal containing peptides. Prepare stock solutions of each peptide at 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Enzyme Preparation: Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin) in the same buffer.
-
Reaction: Mix the peptide and protease solutions at a specific ratio (e.g., 1:100 enzyme:peptide by weight) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding an acid (e.g., trifluoroacetic acid).
-
Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining. The rate of disappearance of the main peptide peak is used to determine the stability.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay can be used to compare the cytotoxic or anti-proliferative effects of the two isomeric peptides on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the 2-Pal and 3-Pal peptides in cell culture medium and add them to the wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value for each peptide.
Conclusion and Future Outlook
The choice between pyridin-2-yl-alanine and pyridin-3-yl-alanine is a critical decision in the design of novel peptides and small molecule therapeutics. The position of the nitrogen atom dictates key physicochemical properties, most notably metal chelation, which can be exploited for specific applications. While 3-Pal has shown utility in enhancing the solubility and stability of peptides, the strong chelating ability of 2-Pal may be advantageous in the design of metalloenzyme inhibitors or diagnostic imaging agents.
Future research should focus on more direct comparative studies of these isomers within the same peptide scaffold and across a broader range of biological assays. Such studies will provide a more comprehensive understanding of their structure-activity relationships and enable more rational design of next-generation therapeutics. The continued development of synthetic methodologies for these and other non-natural amino acids will further expand the toolbox available to medicinal chemists, paving the way for new and improved drugs.[15]
References
-
Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate. Available at: [Link]
-
Day, J., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. Available at: [Link]
- Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
- Oreate AI Blog. (2026). Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz.
-
Hodges, R. S., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research. Available at: [Link]
-
Adamczyk, M., Akireddy, S. R., & Reddy, R. E. (2001). Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation and application to the synthesis of L-azatyrosine. Organic Letters. Available at: [Link]
-
ResearchGate. (2026). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. Available at: [Link]
- Oreate AI. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language.
- The R Journal. (2004).
-
Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. Available at: [Link]
- dotsrc.org. (2014).
-
ResearchGate. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. Available at: [Link]
-
ACS Publications. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. Available at: [Link]
- SciSpace. (n.d.). Pyrimidine and Its Biological Activity: A Review. SciSpace.
- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (n.d.).
-
ResearchGate. (n.d.). Metal-Free Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-Pyridin-2-yl-L-alanine. PubChem. Available at: [Link]
- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
- Kubyshkin, V. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry.
-
ResearchGate. (2017). Newer biologically active pyridines: A potential review. ResearchGate. Available at: [Link]
-
Patil, P., et al. (2013). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry. Available at: [Link]
-
Kang, M., & Varani, G. (2013). Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Pyridin-3-yl pyrimidines as Potent Bcr-Abl Inhibitors. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.).
- ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Deriv
- Springer Nature Experiments. (n.d.). Amino Acid Analysis.
-
ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]
- PMC. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- PMC. (n.d.).
- Wu, G. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Medicilon.
-
MDPI. (2024). Ternary Copper(II) Coordination Compounds with Nonpolar Amino Acids and 2,2′-Bipyridine: Monomers vs. Polymers. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
- 12. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative Guide: Structure-Activity Relationship (SAR) Studies of Pyridylalanine Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist
Introduction: The Strategic Role of Pyridylalanine in SAR
In my experience as an application scientist specializing in peptidomimetics and rational drug design, overcoming the limitations of natural peptides—such as rapid proteolytic degradation and poor target selectivity—requires precise molecular engineering. Non-proteinogenic amino acids (NPAAs), specifically β -heteroaromatic α -amino acids like pyridylalanine (Pal or Pya), are indispensable tools in this process.
The incorporation of a pyridine ring introduces a unique hydrogen-bond acceptor, alters local electronic density, and significantly shifts the molecule's solvation profile. However, the success of a Pal substitution is highly dependent on the regioisomer selected: 2-pyridylalanine (2-Pal) , 3-pyridylalanine (3-Pal) , or 4-pyridylalanine (4-Pal) . This guide objectively compares the performance of these derivatives across various therapeutic targets, detailing the mechanistic causality behind their behavior and providing self-validating protocols for their synthesis and evaluation.
Regioisomer Performance Comparison
The position of the nitrogen atom in the pyridine ring is the primary determinant of a derivative's inhibitory potential and binding affinity. Shifting the nitrogen by a single position can drastically alter the thermodynamic landscape of target engagement, as supported by1.
-
IgG-Binding Peptides (Fc Site): In SAR studies of Fc-binding peptides used for antibody-drug conjugates (ADCs), substituting the C-terminal Histidine (His17) with 2-Pal significantly improved binding affinity ( Kd = 76 nM vs. 225 nM for the native peptide). However, substituting with 3-Pal or 4-Pal decreased affinity [1]. Causality: The nitrogen at the 2-position acts as a precise hydrogen-bond acceptor that perfectly aligns with the Fc pocket's geometry, whereas the 3- and 4-positions introduce steric clashes or fail to form the necessary polar contacts [2].
-
Cyclin D1/CDK4 Inhibitors: Conversely, replacing a native Phenylalanine (Phe) with Pal derivatives in Cyclin D1 inhibitors resulted in a dramatic decrease in inhibitory activity [3]. Causality: The pyridyl ring is solvated to a much greater degree than the hydrophobic phenyl ring. Upon binding to the secondary hydrophobic regions of the cyclin groove, the energetic cost of stripping water molecules away from the pyridyl nitrogen (desolvation penalty) far outweighs any favorable binding interactions[3].
-
Somatostatin Receptor (SST2R) Antagonists: In the development of radiolabeled SST2R antagonists (e.g., LM3 derivatives) for neuroendocrine tumor theranostics, 3-Pal demonstrated unique pharmacokinetic advantages over 2-Pal and 4-Pal [4]. Causality: The electronic density dissymmetry inherent to the 3-Pal isomer enhances its interaction with specific renal transporters, leading to high uptake and prolonged retention in kidney tissues, which is critical for specific imaging applications [4].
-
PSD-95-PDZ2 Inhibitors: For cyclic peptide inhibitors targeting the nNOS/PSD-95 interaction, substitution with L-4-pyridylalanine yielded a slight improvement in binding affinity compared to the wild-type sequence by forming favorable polar contacts in the PDZ domain [5].
Quantitative Data Summary
| Target System | Baseline Residue | Pal Substitution | Affinity / Activity Change | Mechanistic Driver |
| IgG Fc Domain | Histidine (His17) | 2-Pyridylalanine | Improved ( Kd : 225 nM → 76 nM) | Optimal H-bond acceptor alignment |
| Cyclin D1/CDK4 | Phenylalanine (Phe) | 3-Pal / 4-Pal | Decreased ( IC50 : >140 µM) | Severe desolvation penalty in hydrophobic groove |
| SST2R (LM3) | Tyrosine (Tyr3) | 3-Pyridylalanine | Altered PK (High renal retention) | Electronic density dissymmetry |
| PSD-95-PDZ2 | Histidine (His106) | 4-Pyridylalanine | Slightly Improved | Favorable polar contact in PDZ domain |
Mechanistic Causality: Solvation vs. Target Engagement
When designing SAR workflows, it is critical to weigh the structural fit against thermodynamic costs. The introduction of a pyridyl nitrogen increases aqueous solubility, which is generally favorable for drug formulation. However, this creates a thermodynamic tug-of-war during target binding.
If the target pocket is highly hydrophobic (as seen in Cyclin D1), the desolvation penalty will abrogate binding. If the pocket contains a complementary hydrogen-bond donor (as in the IgG Fc site), the enthalpic gain from the new H-bond can overcome the desolvation cost.
Thermodynamic balance of solvation penalty and H-bonding in Pal binding.
Experimental Methodologies for Pal-Derivative Evaluation
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control to prevent downstream failures.
Workflow for SAR optimization using pyridylalanine regioisomers.
Protocol A: Fmoc-SPPS of Pal-Derivatized Peptides
A known challenge when incorporating 2-Pal is its propensity for racemization during coupling, leading to diastereomeric mixtures [6]. This protocol mitigates that risk.
-
Resin Selection: Use a 2-Chlorotrityl chloride (Cl-Trt(2-Cl)) resin to prevent C-terminal epimerization and suppress p-hydroxybenzyl amidation byproducts.
-
Coupling Conditions: Dissolve Fmoc-2-Pal-OH (3 eq) and Oxyma Pure (3 eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3 eq). Causality: Oxyma/DIC is preferred over uronium salts (like HATU) for Pal derivatives to minimize base-catalyzed racemization.
-
Self-Validation (Micro-Cleavage): Before proceeding to the next amino acid, withdraw 5 mg of resin. Cleave using 95% TFA / 2.5% TIS / 2.5% H2O for 30 minutes. Analyze via LC-MS. Validation Check: Confirm the presence of a single sharp peak at the expected mass. A doublet indicates racemization has occurred, requiring a reduction in coupling time or temperature.
-
Global Cleavage: Cleave the final peptide using the standard TFA cocktail, adding 1,3-dimethoxybenzene as a scavenger if specific protecting groups require it [2].
Protocol B: Surface Plasmon Resonance (SPR) Binding Evaluation
To accurately determine the Kd of Pal-derivatives, kinetic parameters ( kon and koff ) must be isolated from bulk refractive index changes.
-
Immobilization: Covalently immobilize the target protein (e.g., Human IgG) onto a CM5 sensor chip via standard amine coupling until a density of ~1000 RU is achieved.
-
Self-Validation (Reference Channel): Leave Flow Cell 1 (FC1) unmodified and activated/deactivated as a blank. Validation Check: All analyte responses must be double-referenced (subtracting FC1 and a buffer-only injection) to eliminate non-specific binding of the highly polar Pal nitrogen to the dextran matrix.
-
Analyte Injection: Inject the Pal-peptide in a 2-fold dilution series (e.g., 3.125 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Validation Check: Ensure the χ2 value is < 10% of the Rmax , confirming the structural modification did not induce complex aggregation or multi-site binding.
Conclusion
Pyridylalanine derivatives are not universally beneficial; their utility is strictly governed by the microenvironment of the target binding pocket. While 2-Pal serves as an excellent histidine bioisostere in solvent-exposed, polar pockets (like the IgG Fc domain), all Pal isomers suffer severe desolvation penalties in highly hydrophobic grooves (like Cyclin D1). By rigorously applying the self-validating protocols and thermodynamic principles outlined above, drug development professionals can rationally deploy these non-proteinogenic amino acids to maximize SAR outcomes.
References
-
Structure Derivatization of IgG-Binding Peptides and Analysis of Their Secondary Structure by Circular Dichroism Spectroscopy - J-Stage. 2
-
10th International Peptide Symposium - Ruhuna. 3
-
Structural and functional analysis of cyclin D1 reveals p27 and substrate inhibitor binding requirements - PMC. 4
-
Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - ResearchGate. 5
-
Development of a Potent Cyclic Peptide Inhibitor of the nNOS/PSD-95 Interaction - ACS Publications. 6
-
Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue - PMC. 7
Sources
- 1. 3-(3-Pyridyl)-D-alanine methyl ester | 767268-80-4 | Benchchem [benchchem.com]
- 2. Structure Derivatization of IgG-Binding Peptides and Analysis of Their Secondary Structure by Circular Dichroism Spectroscopy [jstage.jst.go.jp]
- 3. ir.lib.ruh.ac.lk [ir.lib.ruh.ac.lk]
- 4. Structural and functional analysis of cyclin D1 reveals p27 and substrate inhibitor binding requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
